Product packaging for N,N-Dibutyl-2-ethylhexylamine(Cat. No.:CAS No. 18240-51-2)

N,N-Dibutyl-2-ethylhexylamine

Cat. No.: B100053
CAS No.: 18240-51-2
M. Wt: 241.46 g/mol
InChI Key: HVKQOPBXSVRTFF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-ethylhexylamine is a useful research compound. Its molecular formula is C16H35N and its molecular weight is 241.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35N B100053 N,N-Dibutyl-2-ethylhexylamine CAS No. 18240-51-2

Properties

IUPAC Name

N,N-dibutyl-2-ethylhexan-1-amine
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InChI

InChI=1S/C16H35N/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKQOPBXSVRTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20939585
Record name N,N-Dibutyl-2-ethylhexan-1-amine
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Molecular Weight

241.46 g/mol
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CAS No.

18240-51-2
Record name N,N-Dibutyl-2-ethyl-1-hexanamine
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Record name N,N-Dibutyl-2-ethylhexylamine
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Record name N,N-Dibutyl-2-ethylhexan-1-amine
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Record name N,N-dibutyl-2-ethylhexylamine
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Foundational & Exploratory

"N,N-Dibutyl-2-ethylhexylamine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Dibutyl-2-ethylhexylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identification

This compound, also known as N,N-Dibutyl-2-ethyl-1-hexanamine, is a tertiary amine with a branched alkyl structure. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18240-51-2[1]
Molecular Formula C16H35N[1]
Molecular Weight 241.46 g/mol [1]
Boiling Point 272 °C[1]
Density 0.804 g/cm³[1]
Flash Point 104 °C[1]
Refractive Index 1.444[1]
Vapor Pressure 0.00623 mmHg at 25°C[1]

For the closely related compound, Bis(2-ethylhexyl)amine (CAS 106-20-7), the melting point is reported as -60°C and solubility in water is less than 0.2 g/L at 20°C[2][3].

Chemical Structure

This compound is a tertiary amine characterized by a nitrogen atom bonded to two butyl groups and one 2-ethylhexyl group. The 2-ethylhexyl group introduces a chiral center, although the commercial product is typically a racemic mixture.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific synthesis procedures for this compound are not extensively detailed in publicly available literature, a general and representative protocol can be derived from standard organic synthesis methodologies for tertiary amines, such as reductive amination.

Objective: To synthesize this compound via reductive amination of 2-ethylhexanal with dibutylamine.

Materials:

  • 2-Ethylhexanal

  • Dibutylamine

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Aqueous acid (e.g., 1M HCl) for workup

  • Aqueous base (e.g., 1M NaOH) for workup

  • Brine solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add dibutylamine (1.0 equivalent) and the chosen anhydrous solvent.

  • Imine Formation: Cool the solution in an ice bath (0 °C). Add 2-ethylhexanal (1.0-1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction:

    • For borohydride reagents: Add the reducing agent (e.g., Sodium triacetoxyborohydride, ~1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a catalyst (e.g., 5-10 mol% Palladium on carbon). Pressurize the vessel with hydrogen gas (pressure will vary depending on the scale and apparatus) and stir vigorously until the reaction is complete.

  • Workup and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • If an acidic workup is required, adjust the pH with 1M HCl, extract with an organic solvent, then basify the aqueous layer with 1M NaOH and re-extract the product.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via fractional distillation under reduced pressure to obtain the pure this compound.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC): To assess purity.

workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification & Analysis A Charge Dibutylamine and Solvent B Add 2-Ethylhexanal (Imine Formation) A->B C Add Reducing Agent (Reduction Step) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Fractional Distillation G->H I Characterization (NMR, MS, GC) H->I

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

Based on safety data for closely related tertiary amines, this compound should be handled with care. It is expected to be harmful if swallowed and may cause skin and eye irritation or burns[4][5]. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or under a chemical fume hood[5]. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[6][7].

References

Technical Guide: Laboratory-Scale Synthesis and Purification of N,N-Dibutyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of N,N-Dibutyl-2-ethylhexylamine. The document outlines two primary synthetic methodologies: reductive amination and N-alkylation, with a detailed experimental protocol for the preferred reductive amination route. Purification techniques, including vacuum distillation and column chromatography, are discussed in detail to ensure the attainment of high-purity material suitable for research and development applications. All quantitative data is presented in clear, tabular formats, and key processes are visualized using logical diagrams.

Introduction

This compound is a tertiary amine with a branched alkyl structure, suggesting its potential utility as a sterically hindered base, a precursor for quaternary ammonium salts, or as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. The provision of a reliable synthetic and purification protocol is crucial for enabling its accessibility and application in a laboratory setting. This guide details the necessary procedures to produce and isolate this compound with a high degree of purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for guiding purification strategies, particularly for distillation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18240-51-2[1]
Molecular Formula C₁₆H₃₅N[1]
Molecular Weight 241.46 g/mol [1]
Boiling Point 272 °C at 760 mmHg[1]
Density 0.804 g/cm³[1]
Refractive Index 1.444[1]

Synthesis of this compound

Two primary synthetic routes are considered for the preparation of this compound: reductive amination of 2-ethylhexanal with dibutylamine, and N-alkylation of dibutylamine with a 2-ethylhexyl halide.

G cluster_0 Synthetic Pathways 2-Ethylhexanal 2-Ethylhexanal Reductive Amination Reductive Amination 2-Ethylhexanal->Reductive Amination Dibutylamine Dibutylamine Dibutylamine->Reductive Amination N-Alkylation N-Alkylation Dibutylamine->N-Alkylation This compound This compound Reductive Amination->this compound 2-Ethylhexyl Halide 2-Ethylhexyl Halide 2-Ethylhexyl Halide->N-Alkylation N-Alkylation->this compound

Figure 1: Synthetic routes to this compound.

Reductive amination is generally preferred due to its atom economy and often milder reaction conditions compared to N-alkylation, which can be prone to the formation of quaternary ammonium salt byproducts.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 2-ethylhexanal and dibutylamine using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

Table 2: Reagents for Reductive Amination

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Ethylhexanal128.21506.41 g
Dibutylamine129.24557.11 g
Sodium Triacetoxyborohydride211.947515.9 g
Dichloromethane (DCM)--250 mL
Acetic Acid (glacial)60.05~2.5~0.15 mL

Procedure:

G Start Start Reactants Combine 2-Ethylhexanal, Dibutylamine, and Acetic Acid in DCM Start->Reactants Stir Stir at room temperature for 30 min Reactants->Stir Add Reductant Add Sodium Triacetoxyborohydride in portions Stir->Add Reductant Reaction Stir at room temperature for 12-18 hours Add Reductant->Reaction Quench Quench with saturated NaHCO₃ solution Reaction->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify by vacuum distillation or column chromatography Filter->Purify End End Purify->End

Figure 2: Workflow for the synthesis of this compound.
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylhexanal (6.41 g, 50 mmol), dibutylamine (7.11 g, 55 mmol), and dichloromethane (250 mL).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (~0.15 mL, ~2.5 mmol) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Expected Yield: 85-95% (crude).

Purification of this compound

The crude product can be purified by either vacuum distillation or column chromatography. Given the high boiling point of the target compound, vacuum distillation is the preferred method for large-scale purification to prevent thermal decomposition.

G Crude Product Crude Product Choice Purification Method Crude Product->Choice Vacuum Distillation High-boiling point, thermally stable Choice->Vacuum Distillation Preferred Column Chromatography Small scale, heat-sensitive impurities Choice->Column Chromatography Alternative Pure Product Pure Product Vacuum Distillation->Pure Product Column Chromatography->Pure Product

Figure 3: Purification strategies for this compound.
Vacuum Distillation

Apparatus: A standard short-path distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge is required.

Procedure:

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure to approximately 1-5 mmHg.

  • Gradually heat the distillation flask in an oil bath.

  • Collect the fraction boiling at the expected temperature under the applied vacuum. The boiling point can be estimated using a nomograph. At ~1 mmHg, the boiling point is expected to be in the range of 120-140 °C.

  • Monitor the purity of the collected fractions by GC-MS.

Table 3: Estimated Boiling Point at Reduced Pressure

Pressure (mmHg)Estimated Boiling Point (°C)
10~160 - 180
5~140 - 160
1~120 - 140
Column Chromatography

For smaller scales or if non-volatile impurities are present, column chromatography can be employed.

Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Due to the basic nature of the amine, it is advisable to add 1% triethylamine to the eluent to prevent tailing. Procedure:

  • Load the crude product onto the silica gel column.

  • Elute with the chosen solvent system.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. While experimental spectra are not widely available, the expected spectral data can be predicted based on the molecular structure.

Table 4: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR ~0.8-1.0 ppm (m, 15H): Overlapping triplets and multiplets from the terminal methyl groups of the butyl and ethylhexyl chains. ~1.2-1.6 ppm (m, 16H): Methylene protons of the butyl and ethylhexyl chains. ~2.2-2.5 ppm (m, 6H): Methylene protons adjacent to the nitrogen atom (α-protons).
¹³C NMR ~10-15 ppm: Terminal methyl carbons. ~20-40 ppm: Methylene carbons of the alkyl chains. ~50-60 ppm: Methylene carbons adjacent to the nitrogen atom (α-carbons).
IR (neat) ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups. ~1460 cm⁻¹: C-H bending vibrations. ~1180-1020 cm⁻¹: C-N stretching vibrations.
Mass Spec. Expected [M]⁺: m/z = 241. Fragmentation: Loss of alkyl fragments, particularly α-cleavage leading to fragments like [M-C₄H₉]⁺ (m/z = 184) and [M-C₈H₁₇]⁺ (m/z = 128).

Safety Considerations

  • 2-Ethylhexanal: Flammable liquid and vapor. Causes skin and eye irritation.

  • Dibutylamine: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation.

  • This compound: Expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound on a laboratory scale. The reductive amination protocol offers a reliable and high-yielding route to the target compound. The described purification methods, particularly vacuum distillation, are effective in obtaining high-purity material suitable for a range of research applications. Adherence to the outlined procedures and safety precautions will ensure the successful and safe production of this versatile tertiary amine.

References

Spectroscopic Profile of N,N-Dibutyl-2-ethylhexylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N,N-Dibutyl-2-ethylhexylamine. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a detailed predictive analysis based on the known spectroscopic data of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from a comparative analysis of related molecules, including N,N-Dimethyl-2-ethylhexylamine, Di-(2-ethylhexyl)amine, and 2-Ethylhexylamine.

Predicted ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 0.85 - 0.95Triplet6HTerminal CH₃ of the two butyl groups
~ 0.85 - 0.95Triplet3HTerminal CH₃ of the ethyl group in 2-ethylhexyl
~ 0.85 - 0.95Triplet3HTerminal CH₃ of the hexyl chain in 2-ethylhexyl
~ 1.20 - 1.40Multiplet8HCH₂ of the hexyl chain in 2-ethylhexyl
~ 1.20 - 1.40Multiplet4Hγ-CH₂ of the two butyl groups
~ 1.40 - 1.55Multiplet4Hβ-CH₂ of the two butyl groups
~ 1.55 - 1.70Multiplet1HCH at the 2-position of the 2-ethylhexyl group
~ 2.20 - 2.40Multiplet2HCH₂ adjacent to the nitrogen (in 2-ethylhexyl)
~ 2.30 - 2.50Triplet4Hα-CH₂ of the two butyl groups
Predicted ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 14.0Terminal CH₃ of the two butyl groups
~ 11.0Terminal CH₃ of the ethyl group in 2-ethylhexyl
~ 14.1Terminal CH₃ of the hexyl chain in 2-ethylhexyl
~ 20.5γ-CH₂ of the two butyl groups
~ 23.0 - 32.0CH₂ of the hexyl chain in 2-ethylhexyl
~ 29.5β-CH₂ of the two butyl groups
~ 39.0CH at the 2-position of the 2-ethylhexyl group
~ 54.0α-CH₂ of the two butyl groups
~ 58.0CH₂ adjacent to the nitrogen (in 2-ethylhexyl)
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2970StrongC-H stretch (asymmetric)
~ 2850 - 2870StrongC-H stretch (symmetric)
~ 1460 - 1470MediumC-H bend (scissoring)
~ 1375 - 1385MediumC-H bend (umbrella)
~ 1180 - 1200MediumC-N stretch (tertiary amine)
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
241Low[M]⁺ (Molecular Ion)
226Medium[M - CH₃]⁺
198High[M - C₃H₇]⁺ (loss of propyl from butyl)
184High[M - C₄H₉]⁺ (loss of butyl)
142Very High[M - C₇H₁₅]⁺ (alpha-cleavage, loss of hexyl)
100High[CH₂=N(C₄H₉)₂]⁺
57Medium[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for tertiary amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a mass range of m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data NMR Data (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

"N,N-Dibutyl-2-ethylhexylamine" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dibutyl-2-ethylhexylamine, a tertiary amine with potential applications in various chemical and industrial processes. This document details its chemical identity, physicochemical properties, and toxicological profile, drawing parallels with the closely related and more extensively studied compound, Di-2-ethylhexylamine, where direct data is unavailable. A detailed experimental protocol for its synthesis via reductive amination is provided, alongside a logical workflow for its production and quality control. This guide is intended to be a valuable resource for professionals in research and development.

Chemical Identification

Identifier Value Citation
Chemical Name This compound
CAS Number 18240-51-2
Molecular Formula C16H35N
Molecular Weight 241.46 g/mol

Physicochemical Properties

Quantitative data for this compound is limited. The following table includes data for the closely related compound Di-2-ethylhexylamine (CAS: 106-20-7), which is expected to have similar properties.

Property Value (for Di-2-ethylhexylamine) Citation
Appearance Colorless to pale yellow liquid
Odor Amine-like
Boiling Point 281 °C
Melting Point -60 °C
Flash Point 128 °C
Density 0.805 g/cm³ at 25 °C
Solubility in Water <0.2 g/L at 20 °C

Toxicological Profile

Test Result (for Di-2-ethylhexylamine) Citation
Acute Oral Toxicity (LD50, rat) ~1000 - 1640 mg/kg[1]
Acute Dermal Toxicity (LD50, rabbit) 958 mg/kg[1]
Acute Inhalation Toxicity (LC50, rat, 4h) 910 mg/m³ (as aerosol)[1]
Skin Irritation (rabbit) Severely irritating to corrosive[1]
Eye Irritation (rabbit) Strong irritant[1]
Mutagenicity (Ames test) Not mutagenic[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via reductive amination of 2-ethylhexanal with dibutylamine. This two-step, one-pot process involves the formation of an enamine intermediate, which is then reduced to the target tertiary amine.

Materials:

  • 2-Ethylhexanal

  • Dibutylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of 2-ethylhexanal (1.0 equivalent) in anhydrous dichloromethane.

  • Amine Addition: Add dibutylamine (1.1 equivalents) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Enamine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Add the STAB slurry to the reaction mixture portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow and Visualization

The following diagram illustrates the workflow for the synthesis and quality control of this compound.

Synthesis_Workflow Workflow for Synthesis and Quality Control of this compound A Reactant Preparation (2-Ethylhexanal, Dibutylamine) B Reductive Amination (Formation of Enamine and Reduction) A->B Reaction C Reaction Quenching and Work-up B->C Post-reaction D Crude Product Isolation C->D Extraction E Purification (Vacuum Distillation or Chromatography) D->E Purification F Final Product: This compound E->F Isolated Product G Quality Control (GC-MS, NMR) F->G Analysis H Release or Further Use G->H Decision

Caption: Synthesis and Quality Control Workflow.

Conclusion

This technical guide provides essential information on this compound for research and development purposes. While data on this specific compound is scarce, information from closely related structures offers valuable insights into its properties and potential hazards. The provided synthesis protocol, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting. The outlined workflow for synthesis and quality control ensures a systematic approach to its production and characterization. Further research is warranted to fully elucidate the properties and potential applications of this tertiary amine.

References

An In-depth Technical Guide on the Solubility of N,N-Dibutyl-2-ethylhexylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dibutyl-2-ethylhexylamine, a tertiary amine with significant applications in various chemical processes. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines general principles of amine solubility with established experimental methodologies to offer a robust resource for laboratory and development work.

Core Concepts of Amine Solubility

The solubility of amines in organic solvents is governed by the principle of "like dissolves like." As a tertiary amine with substantial alkyl branching (two butyl groups and a 2-ethylhexyl group), this compound is a predominantly nonpolar molecule. Its solubility is therefore expected to be high in nonpolar and weakly polar organic solvents.

Lower aliphatic amines exhibit good solubility in water due to their ability to form hydrogen bonds. However, as the molecular weight and the size of the hydrophobic alkyl groups increase, their solubility in water decreases significantly, while their solubility in organic solvents generally increases. Amines are known to be soluble in organic solvents such as alcohols, ethers, and benzene.

Quantitative Solubility Data

Solvent ClassSolventExpected Solubility at 25°CEstimated Range ( g/100 mL)
Alcohols MethanolSoluble> 10
EthanolSoluble> 10
IsopropanolMiscibleMiscible
Ketones AcetoneSoluble> 10
Methyl Ethyl KetoneSoluble> 10
Esters Ethyl AcetateSoluble> 10
Ethers Diethyl EtherMiscibleMiscible
Tetrahydrofuran (THF)MiscibleMiscible
Aromatic Hydrocarbons TolueneMiscibleMiscible
BenzeneMiscibleMiscible
Halogenated Solvents DichloromethaneMiscibleMiscible
ChloroformMiscibleMiscible
Nonpolar Hydrocarbons HexaneMiscibleMiscible
CyclohexaneMiscibleMiscible
Polar Aprotic Solvents Dimethylformamide (DMF)Soluble> 10
Dimethyl Sulfoxide (DMSO)Slightly Soluble1 - 10
Water WaterSparingly Soluble< 1

Disclaimer: The data presented in this table are estimations based on general chemical principles and the known solubility of similar compounds. For precise applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid amine, such as this compound, in an organic solvent. This protocol is based on the widely used analytical "shake-flask" method.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, hexane)

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Micropipettes

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrument (e.g., HPLC)

  • Volumetric flasks and appropriate glassware for standard preparation

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess of the amine is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The goal is to ensure that the maximum amount of solute has dissolved in the solvent.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker bath and allow it to stand undisturbed at the same constant temperature for at least 24 hours. This allows the undissolved excess amine to separate from the saturated solution, typically by forming a distinct layer or settling at the bottom.

  • Sampling:

    • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent with the dissolved amine) using a micropipette. It is critical to avoid disturbing the undissolved amine layer.

  • Quantification:

    • Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.

    • Prepare a calibration curve by running a series of standards of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the concentration of the amine in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess this compound to a known volume of solvent B Agitate in a constant temperature shaker bath (24-48h) A->B C Allow to stand at constant temperature (≥24h) B->C D Withdraw a sample of the saturated supernatant C->D E Dilute the sample D->E F Analyze by GC or HPLC E->F G Calculate solubility from concentration and dilution factor F->G

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Di-(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is based on publicly available safety data. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines before handling any chemical. The information provided pertains to Di-(2-ethylhexyl)amine (CAS No. 106-20-7), as "N,N-Dibutyl-2-ethylhexylamine" is not a commonly referenced chemical name in the provided safety literature.

Hazard Identification and Classification

Di-(2-ethylhexyl)amine is classified as a hazardous chemical. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] It causes severe skin burns and eye damage.[1][2][3] The substance is also recognized as being very toxic to aquatic life, with long-lasting effects.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H311 + H331: Toxic in contact with skin or if inhaled.[1]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H401: Toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.[1][2]

Toxicological Information

Di-(2-ethylhexyl)amine exhibits acute toxicity through oral, dermal, and inhalation routes. It is corrosive to the skin and eyes.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for Di-(2-ethylhexyl)amine.

Endpoint Species Route Value Reference
LD50RabbitDermal956 mg/kg
LD50RabbitDermal958 mg/kg[4]
LC50RatInhalation280-2850 mg/m³ (4-hour exposure)[4]
LD50RatOralapprox. 1500 mg/kg[4]
Summary of Toxicological Effects
  • Skin and Eye Irritation: The substance is a strong irritant and can be corrosive to the skin and eyes of rabbits, causing severe irritation, burns, and serious eye damage.[4]

  • Inhalation: Inhalation of aerosols can cause mucosal irritation, coughing, and shortness of breath. It is considered corrosive to the respiratory system. High concentrations of vapor can lead to irritation of the respiratory tract and lungs, with prolonged exposure potentially causing systemic effects.[5]

  • Mutagenicity: In a Salmonella/microsome assay, Di-(2-ethylhexyl)amine was not found to be mutagenic in several Salmonella typhimurium strains, with or without metabolic activation.[4]

  • Sensitization: No cases of skin sensitization in humans have been observed during its production and handling.[4]

Experimental Protocols

Acute Inhalation Toxicity (OECD Guideline 403)

The acute inhalation toxicity of Di-(2-ethylhexyl)amine was evaluated in Wistar rats according to OECD Guideline 403.[4]

  • Test Substance: Di-2-ethylhexylamine (99.6% purity).

  • Animals: 5 male and 5 female Wistar rats per concentration group.

  • Exposure: Whole-body exposure to liquid aerosol for 4 hours.

  • Concentrations: Analytically determined concentrations were 280, 530, 840, 1280, and 2850 mg/m³ of air.

  • Particle Size: The median aerodynamic diameters of the aerosols ranged from 1.4 to 1.8 µm.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period following the exposure.

  • Endpoint: Determination of the LC50 value, the concentration causing mortality in 50% of the test animals.

Safe Handling and Storage

Handling
  • Work under a chemical fume hood.[6][7] Do not inhale the substance or its mixture.

  • Avoid contact with skin, eyes, and clothing.[1][6][7]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][6][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][8] Use only non-sparking tools and take precautionary measures against static discharge.[6][8]

  • Ensure eyewash stations and safety showers are located close to the workstation.[1][6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in work areas.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

  • Store in a locked-up or otherwise secure area.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

  • Incompatible materials include acids and strong oxidizing agents.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following workflow provides guidance on PPE selection.

PPE_Selection_Workflow cluster_legend Legend Process Process Decision Decision Outcome Outcome StartEnd StartEnd Start Start: Task Assessment AssessTask Assess Task: - Quantity of substance - Potential for splash/aerosol generation Start->AssessTask SplashRisk Risk of Splash or Aerosol Generation? AssessTask->SplashRisk HighSplash High Risk: - Large quantities - Vigorous mixing - Heating SplashRisk->HighSplash Yes LowSplash Low Risk: - Small quantities - Controlled transfer SplashRisk->LowSplash No PPE_HighRisk Required PPE: - Full-face respirator - Chemical-resistant suit - Impermeable gloves (e.g., nitrile) - Chemical-resistant boots HighSplash->PPE_HighRisk PPE_LowRisk Required PPE: - Chemical safety goggles & face shield - Lab coat & apron - Impermeable gloves (e.g., nitrile) LowSplash->PPE_LowRisk VentilationCheck Is adequate ventilation (e.g., fume hood) available? PPE_HighRisk->VentilationCheck PPE_LowRisk->VentilationCheck Proceed Proceed with Task VentilationCheck->Proceed Yes Stop STOP! Do not proceed. Re-evaluate task or improve ventilation. VentilationCheck->Stop No

Caption: PPE Selection Workflow for Handling Di-(2-ethylhexyl)amine.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial response steps for different exposure routes.

First_Aid_Response cluster_main First Aid for Di-(2-ethylhexyl)amine Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion Step_Inhale1 Move victim to fresh air. Inhalation->Step_Inhale1 Step_Skin1 Immediately remove all contaminated clothing. SkinContact->Step_Skin1 Step_Eye1 Rinse cautiously with water for several minutes. EyeContact->Step_Eye1 Step_Ingest1 Rinse mouth. Ingestion->Step_Ingest1 Step_Inhale2 If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Step_Inhale1->Step_Inhale2 SeekMedical Immediately call a POISON CENTER or doctor/physician. Step_Inhale2->SeekMedical Step_Skin2 Rinse skin with water/shower for at least 15 minutes. Step_Skin1->Step_Skin2 Step_Skin2->SeekMedical Step_Eye2 Remove contact lenses, if present and easy to do. Continue rinsing. Step_Eye1->Step_Eye2 Step_Eye2->SeekMedical Step_Ingest2 Do NOT induce vomiting. Step_Ingest1->Step_Ingest2 Step_Ingest3 Have victim drink water or milk if conscious. Step_Ingest2->Step_Ingest3 Step_Ingest3->SeekMedical

Caption: First Aid Response Protocol for Exposure Incidents.

Key First Aid Instructions:

  • General Advice: First-aiders should protect themselves. Show the Safety Data Sheet to the attending medical professional.

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediate medical attention is required.[5][6][7]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[6] Call a physician immediately.

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

  • Ingestion: Do NOT induce vomiting.[5][6][7] Rinse mouth and have the conscious victim drink water or milk.[5] Call a physician or poison control center immediately.[6][7]

Spill and Leak Response

A systematic approach is necessary to safely manage spills and prevent environmental contamination.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate non-essential personnel. Isolate hazard area. Start->Evacuate Ventilate Ensure adequate ventilation. Stay upwind. Evacuate->Ventilate PPE Don appropriate PPE: - Respirator - Chemical-resistant gloves, suit, boots Ventilate->PPE Ignition Remove all sources of ignition (flames, sparks, hot surfaces). PPE->Ignition Contain Contain spill. Prevent entry into drains and waterways. Ignition->Contain Absorb Absorb with inert material (e.g., sand, earth). Contain->Absorb Collect Collect absorbed material into suitable, closed containers for disposal. Absorb->Collect Clean Clean affected area. Collect->Clean Dispose Dispose of waste according to local, state, and federal regulations. Clean->Dispose

Caption: Workflow for Responding to a Chemical Spill.

Key Spill Response Steps:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas and stay upwind of the spill.[1][6]

  • Ignition Sources: Remove all sources of ignition as vapors may form explosive mixtures with air.[6] Use spark-proof tools.[6]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system.[1][2]

  • Containment and Cleanup: Stop the leak if it is safe to do so. Dike the spilled material and absorb it with an inert material (e.g., sand, vermiculite).[1][6] Collect the material into suitable, closed containers for disposal.[1][6]

Fire-Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, CO2, dry chemical, or water spray.[1][5] A solid water stream may scatter and spread the fire.[1]

  • Hazards: The substance is flammable.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6] Containers may explode when heated.[6] Combustion can produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6][7]

References

Literature review on the fundamental chemistry of "N,N-Dibutyl-2-ethylhexylamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutyl-2-ethylhexylamine is a tertiary amine with significant applications in various industrial processes. This technical guide provides a comprehensive review of its fundamental chemistry, including its synthesis, physical and chemical properties, and spectroscopic characterization. Detailed experimental methodologies for its preparation are presented, along with a thorough analysis of its structural features. This document aims to serve as a core resource for professionals requiring in-depth knowledge of this compound.

Chemical Properties and Data

This compound is a sterically hindered tertiary amine. Its structure, consisting of a 2-ethylhexyl group and two n-butyl groups attached to a central nitrogen atom, imparts specific physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compoundN,N-Dimethyl-2-ethylhexylamineDi-2-ethylhexylamine2-Ethylhexylamine
CAS Number 18240-51-228056-87-3[1]106-20-7104-75-6
Molecular Formula C16H35NC10H23N[1]C16H35NC8H19N
Molecular Weight ( g/mol ) 241.46157.30[1]241.46129.24
Boiling Point (°C) 272174.6281169
Density (g/cm³) 0.8040.7810.8050.789
Refractive Index (n²⁰_D) 1.4441.4321.4431.431

Synthesis of this compound

The synthesis of this compound can be achieved through two primary pathways: reductive amination of 2-ethylhexanal with dibutylamine, and nucleophilic substitution of a 2-ethylhexyl halide with dibutylamine.

Reductive Amination

This is a widely used industrial method for the synthesis of tertiary amines.[2]

Reaction:

Reductive_Amination 2-Ethylhexanal 2-Ethylhexanal Intermediate_Imine Intermediate Iminium Ion 2-Ethylhexanal->Intermediate_Imine Reaction with Dibutylamine Dibutylamine Dibutylamine Dibutylamine->Intermediate_Imine Product This compound Intermediate_Imine->Product Reduction (e.g., H₂/Pd-C)

Reductive Amination Synthesis Pathway

Experimental Protocol:

A plausible experimental protocol based on general procedures for reductive amination is as follows:[3]

  • Reactor Setup: A stirred autoclave reactor is charged with dibutylamine and a heterogeneous catalyst, typically 5% palladium on carbon (Pd/C).[3]

  • Inert Atmosphere: The reactor is flushed with an inert gas, such as nitrogen.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to a pressure lower than the final reaction pressure (e.g., 10 bar) and heated to the desired reaction temperature (typically in the range of 70-160°C).[3]

  • Addition of Aldehyde: Once the reaction temperature is reached, the hydrogen pressure is increased to the final reaction pressure (e.g., 25-80 bar). 2-Ethylhexanal is then added continuously or in portions to the reaction mixture.[3]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography to ensure the conversion of dibutylamine is at least 95%.[3]

  • Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration. The resulting crude product is then purified by distillation under reduced pressure to yield this compound.

Nucleophilic Substitution (Alkylation)

This method involves the reaction of dibutylamine with a 2-ethylhexyl halide.

Reaction:

Nucleophilic_Substitution Dibutylamine Dibutylamine Product This compound Dibutylamine->Product SN2 Reaction 2-Ethylhexyl_Halide 2-Ethylhexyl Halide (e.g., Chloride) 2-Ethylhexyl_Halide->Product Byproduct Ammonium Salt Product->Byproduct with excess Halide

Nucleophilic Substitution Synthesis Pathway

Experimental Protocol:

A general procedure for the alkylation of a secondary amine is as follows:

  • Reactant Mixture: Dibutylamine and a 2-ethylhexyl halide (e.g., 2-ethylhexyl chloride) are combined in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

  • Heating: The reaction mixture is heated to promote the nucleophilic substitution reaction. The temperature and reaction time will depend on the specific halide used.

  • Work-up: After the reaction is complete, the mixture is cooled. The ammonium salt byproduct is removed by washing with water. The organic layer is then dried and the solvent is removed.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different alkyl groups. The protons on the carbons alpha to the nitrogen will be deshielded and appear further downfield. The terminal methyl groups of the butyl and ethylhexyl chains will appear as triplets in the upfield region. The numerous methylene protons in the alkyl chains will likely appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons directly bonded to the nitrogen will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amine is characterized by the absence of N-H stretching vibrations. The spectrum will be dominated by C-H stretching and bending vibrations of the alkyl groups. A C-N stretching vibration is expected to appear in the fingerprint region (around 1250-1020 cm⁻¹), but it is often weak and can be difficult to assign definitively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 241. The fragmentation pattern will be characteristic of a tertiary amine, with alpha-cleavage being a dominant fragmentation pathway. This would involve the loss of alkyl radicals from the groups attached to the nitrogen, leading to the formation of stable iminium ions.

Logical Relationships in Chemical Properties

The chemical properties and potential applications of this compound are directly related to its molecular structure.

Chemical_Properties cluster_structure Molecular Structure cluster_properties Chemical Properties & Applications Tertiary_Amine Tertiary Amine Basicity Basicity (Lewis Base) Tertiary_Amine->Basicity Nucleophilicity Nucleophilicity Tertiary_Amine->Nucleophilicity Long_Alkyl_Chains Long, Branched Alkyl Chains Solubility Low Water Solubility Long_Alkyl_Chains->Solubility High_Boiling_Point High Boiling Point Long_Alkyl_Chains->High_Boiling_Point Steric_Hindrance Steric Hindrance Steric_Hindrance->Nucleophilicity Reduces Catalyst Catalyst/Scavenger Basicity->Catalyst Corrosion_Inhibitor Corrosion Inhibitor Nucleophilicity->Corrosion_Inhibitor

Structure-Property Relationships

The lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile. The long, branched alkyl chains contribute to its low water solubility and high boiling point. The steric hindrance around the nitrogen atom, due to the bulky alkyl groups, can modulate its reactivity as a nucleophile. These properties make it suitable for applications such as a corrosion inhibitor, a catalyst in certain organic reactions, and as a scavenger for acidic byproducts.

Conclusion

This compound is a valuable industrial chemical with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as reductive amination. A comprehensive understanding of its spectroscopic characteristics is crucial for quality control and research applications. This guide provides a foundational overview for professionals working with this versatile tertiary amine.

References

Physical properties of "N,N-Dibutyl-2-ethylhexylamine" such as boiling and melting points

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N,N-Dibutyl-2-ethylhexylamine, with a focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research and development who handle this compound.

Physicochemical Data Summary

PropertyValueSource(s)
Boiling Point 272 °C (at 760 mmHg)[1][2]
128 °C (at 1.3 mmHg)[3]
Melting Point Data not available
Density 0.804 g/cm³[1][2]
Flash Point 104 °C[1][2]
Refractive Index 1.444[1][2]
Vapor Pressure 0.00623 mmHg at 25°C[1][2]
Molecular Weight 241.46 g/mol [1][2]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the boiling and melting points of organic compounds like this compound.

Given that this compound is a liquid at room temperature, its boiling point can be determined using a micro-boiling point method, which is suitable for small sample volumes.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or oil bath

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Thermometer with a suitable range

  • Clamps and stand

Procedure:

  • Approximately 0.5 mL of the liquid sample is placed into the test tube, and a small magnetic stir bar is added to prevent bumping.

  • The test tube is securely clamped within the heating block on the hot plate stirrer.

  • The thermometer is positioned so that its bulb is about 1 cm above the surface of the liquid. This ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

  • The stirrer is activated to ensure gentle and uniform heating.

  • The sample is heated until it begins to boil and a reflux ring (condensing vapor) is observed on the inner wall of the test tube.

  • The thermometer bulb should be level with this reflux ring for an accurate measurement.

  • Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point of the sample.

  • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

While no melting point is reported for this compound, should a solid form be obtained (e.g., through salt formation or at very low temperatures), the capillary method is the standard technique for its determination.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the solid compound

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

  • The tube is gently tapped to pack the sample into the sealed end, forming a compact column.

  • The capillary tube is placed in the heating block of the melting point apparatus in close proximity to the thermometer.

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of about 2°C per minute).[5]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

  • For a pure compound, this range is typically narrow (0.5-1.0°C). A broad melting range often indicates the presence of impurities.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_prep Sample Preparation: Finely powder the solid sample. mp_load Loading: Pack the sample into a capillary tube. mp_prep->mp_load mp_heat Heating: Place in melting point apparatus and heat slowly. mp_load->mp_heat mp_observe Observation: Record the temperature range from the first liquid drop to complete melting. mp_heat->mp_observe bp_prep Sample Preparation: Place liquid sample and stir bar in a test tube. bp_setup Apparatus Setup: Position in heating block with a thermometer in the vapor phase. bp_prep->bp_setup bp_heat Heating: Heat gently until a steady reflux is achieved. bp_setup->bp_heat bp_observe Observation: Record the stable temperature of the vapor. bp_heat->bp_observe start Start: Obtain Pure Compound cluster_melting_point cluster_melting_point start->cluster_melting_point cluster_boiling_point cluster_boiling_point start->cluster_boiling_point end End: Report Physical Properties cluster_melting_point->end cluster_boiling_point->end

Caption: Workflow for Determining Physical Properties.

References

Methodological & Application

Application Notes and Protocols: Use of Sterically Hindered Tertiary Amines as Non-Nucleophilic Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific examples of "N,N-Dibutyl-2-ethylhexylamine" being used as a catalyst or base in organic synthesis. The following application notes and protocols are based on the well-documented use of a structurally similar and commonly employed sterically hindered tertiary amine, N,N-Diisopropylethylamine (DIPEA or Hünig's base) . These notes are intended to provide a general framework for the potential application of bulky tertiary amines in similar contexts. Researchers should exercise caution and perform appropriate optimization studies when considering the use of "this compound" or other undocumented bases.

Introduction: The Role of Sterically Hindered Amines in Organic Synthesis

Sterically hindered tertiary amines are a class of organic bases characterized by bulky substituents around the nitrogen atom. This steric hindrance renders them poor nucleophiles while maintaining their capacity to act as effective proton scavengers.[1][2] This unique property makes them indispensable reagents in a variety of organic transformations where a non-nucleophilic base is required to prevent unwanted side reactions.

Key Advantages:

  • High Basicity: Effectively neutralize acids generated during a reaction.

  • Low Nucleophilicity: Minimal competition with the desired nucleophile, preventing the formation of undesired byproducts.[1][2]

  • Good Solubility: Soluble in a wide range of organic solvents.

One of the most prominent examples of a sterically hindered amine is N,N-Diisopropylethylamine (DIPEA). Its applications are broad, ranging from peptide synthesis to transition metal-catalyzed cross-coupling reactions.[1][2][3]

Physicochemical Properties of Selected Tertiary Amines

A comparison of the physical and chemical properties of this compound and the exemplary N,N-Diisopropylethylamine is provided below.

PropertyThis compoundN,N-Diisopropylethylamine (DIPEA)
CAS Number 18240-51-2[4]7087-68-5[1]
Molecular Formula C₁₆H₃₅NC₈H₁₉N[1]
Molecular Weight 241.46 g/mol 129.24 g/mol [1]
Appearance -Colorless liquid[1]
Boiling Point -126.6 °C[1]
Density -0.742 g/mL[1]
pKa of Conjugate Acid -~10.7 (in water)

Key Applications and Experimental Protocols

Application: Amide Bond Formation (Peptide Coupling)

Principle: In amide bond formation, a carboxylic acid is activated, typically with a coupling reagent (e.g., HATU, HBTU), to form an active ester. A non-nucleophilic base like DIPEA is crucial to neutralize the generated acidic byproducts and to deprotonate the amine nucleophile without competing in the reaction.

General Reaction Scheme:

Amide_Formation RCOOH Carboxylic Acid ActiveEster Active Ester RCOOH->ActiveEster + CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveEster Amide Amide ActiveEster->Amide + RNH2 Amine RNH2->Amide DIPEA DIPEA DIPEA->Amide Base Byproducts Byproducts

Caption: Workflow for amide bond formation using a coupling agent and a non-nucleophilic base.

Experimental Protocol (Example: Synthesis of N-benzylbenzamide):

  • To a solution of benzoic acid (1.0 mmol, 122 mg) and HATU (1.1 mmol, 418 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add DIPEA (2.5 mmol, 0.44 mL) dropwise.

  • Stir the mixture for 10 minutes at 0 °C to allow for the formation of the active ester.

  • Add benzylamine (1.0 mmol, 0.11 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application: Transition Metal-Catalyzed Cross-Coupling Reactions

Principle: In many cross-coupling reactions, such as the Heck and Sonogashira couplings, a base is required to facilitate the catalytic cycle. A bulky, non-nucleophilic amine like DIPEA can be used to neutralize the acid generated in the reaction, typically HX, without coordinating strongly to the metal center and inhibiting catalysis.[1][2]

General Reaction Scheme (Heck Coupling):

Heck_Coupling ArylHalide Aryl Halide (Ar-X) CoupledProduct Coupled Product (Ar-alkene) ArylHalide->CoupledProduct + Alkene Alkene Alkene Alkene->CoupledProduct Pd_catalyst Pd Catalyst Pd_catalyst->CoupledProduct cat. DIPEA DIPEA DIPEA_HX DIPEA·HX DIPEA->DIPEA_HX + HX

Caption: Simplified schematic of a Heck cross-coupling reaction.

Experimental Protocol (Example: Heck Coupling of Iodobenzene and Styrene):

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous acetonitrile (5 mL), iodobenzene (1.0 mmol, 0.11 mL), styrene (1.2 mmol, 0.14 mL), and DIPEA (1.5 mmol, 0.26 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the stilbene product.

Synthesis of N,N-Disubstituted-2-ethylhexylamines

While no catalytic applications for this compound were found, its synthesis would likely follow standard procedures for the N-alkylation of amines. A general approach for the synthesis of tertiary amines is reductive amination.

General Synthesis Workflow:

Reductive_Amination SecondaryAmine Secondary Amine (e.g., Dibutylamine) Imine Iminium Ion SecondaryAmine->Imine + Aldehyde Aldehyde (e.g., 2-Ethylhexanal) Aldehyde->Imine TertiaryAmine Tertiary Amine (this compound) Imine->TertiaryAmine + ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->TertiaryAmine

Caption: General workflow for the synthesis of a tertiary amine via reductive amination.

Safety and Handling

Sterically hindered tertiary amines are often flammable, corrosive, and toxic.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent being used.

Conclusion

While "this compound" is not a documented catalyst in the current chemical literature, its structural similarity to well-established non-nucleophilic bases like DIPEA suggests it could potentially serve a similar role. The provided application notes and protocols for DIPEA offer a starting point for researchers interested in exploring the utility of other bulky tertiary amines in organic synthesis. Any such investigation should be approached with careful consideration of reaction optimization and safety protocols.

References

Application of N,N-Dibutyl-2-ethylhexylamine in Nanoparticle Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a significant lack of specific published data on the direct application of N,N-Dibutyl-2-ethylhexylamine in the synthesis of nanoparticles. While a broad range of amines are utilized in nanoscience as capping agents, reducing agents, and functionalizing molecules, specific protocols and quantitative data for this compound remain elusive in the current body of scientific literature. This document, therefore, provides a general overview of the roles that structurally analogous amines play in nanoparticle synthesis, which may offer insights into the potential, yet undocumented, applications of this compound.

General Roles of Amines in Nanoparticle Synthesis

Amines are a versatile class of organic compounds that are widely employed in the bottom-up synthesis of a variety of nanoparticles, including metallic nanoparticles (e.g., gold, silver), magnetic nanoparticles (e.g., iron oxide), and quantum dots. Their primary functions in these synthetic processes can be categorized as follows:

  • Capping Agents: Amines can adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. The steric hindrance provided by the alkyl chains of the amine molecules helps to stabilize the nanoparticles in the colloidal suspension. The specific structure of the amine, including the length and branching of its alkyl chains, can influence the final size and shape of the nanoparticles.

  • Reducing Agents: Certain amines can act as reducing agents, donating electrons to reduce metal precursors to their zerovalent state, thereby initiating the nucleation and growth of nanoparticles. The reducing power of an amine is dependent on its specific chemical structure and the reaction conditions.

  • Solvents and Co-solvents: Amines can serve as solvents for the reaction mixture, influencing the solubility of precursors and the kinetics of nanoparticle formation.

  • Surface Functionalization: The amine groups on the surface of nanoparticles can be further modified to attach other molecules, such as drugs, targeting ligands, or imaging agents. This functionalization is crucial for biomedical applications, enabling targeted drug delivery and diagnostic imaging.

Hypothetical Role and Considerations for this compound

Based on its chemical structure, this compound, a tertiary amine with bulky alkyl groups, could potentially serve as an effective capping agent. The branched 2-ethylhexyl group, in particular, might provide significant steric hindrance, leading to the formation of well-dispersed, stable nanoparticles. Its role as a reducing agent is less certain and would depend on the specific reaction conditions and the metal precursor used.

For researchers interested in exploring the use of this compound in nanoparticle synthesis, a systematic investigation would be required. This would involve varying parameters such as the concentration of the amine, the reaction temperature, the choice of metal precursor, and the solvent system to determine its effect on nanoparticle size, shape, and stability.

Experimental Workflow for Investigating a Novel Amine in Nanoparticle Synthesis

The following diagram outlines a general experimental workflow for investigating the role of a novel amine, such as this compound, in nanoparticle synthesis.

experimental_workflow A Precursor & Amine Solution Preparation B Nanoparticle Synthesis (e.g., Thermal Decomposition, Chemical Reduction) A->B Reaction C Purification (e.g., Centrifugation, Washing) B->C Crude Product D Characterization C->D Purified Nanoparticles E UV-Vis Spectroscopy (Size & Concentration) D->E F Transmission Electron Microscopy (TEM) (Size, Shape, Morphology) D->F G Dynamic Light Scattering (DLS) (Hydrodynamic Size & Stability) D->G H Fourier-Transform Infrared (FTIR) Spectroscopy (Surface Capping) D->H I Application Testing (e.g., Catalysis, Biomedical) D->I Functional Nanoparticles

Caption: A generalized workflow for the synthesis and characterization of nanoparticles using a novel amine.

Conclusion

While the existing scientific literature does not provide specific protocols or data for the use of this compound in nanoparticle synthesis, its chemical structure suggests potential as a capping agent. Researchers in the field are encouraged to explore its utility through systematic experimental investigation. The general principles and experimental workflows established for other amines in nanoparticle synthesis provide a solid foundation for such studies. Further research is needed to elucidate the specific roles and advantages of this compound in the rational design and synthesis of functional nanomaterials.

Application Notes and Protocols for N,N-Dibutyl-2-ethylhexylamine in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutyl-2-ethylhexylamine is a tertiary amine that has found application as a catalyst in the synthesis of polymers, particularly in the formation of polyurethanes and the curing of epoxy resins. Its sterically hindered structure and basicity influence its catalytic activity and selectivity in polymerization reactions. These application notes provide an overview of its potential uses and general protocols based on available information.

Applications in Polymer Synthesis

Tertiary amines, including this compound, are primarily utilized as catalysts to accelerate polymerization reactions. Their role often involves the activation of monomers or intermediates, facilitating nucleophilic attack and chain propagation.

Polyurethane Formation

In the synthesis of polyurethanes, tertiary amines catalyze the reaction between isocyanates and polyols. The general mechanism involves the formation of an activated complex that enhances the reactivity of the reactants. This compound can be employed in these systems to control the curing process.

Epoxy Resin Curing

This compound is also mentioned as a component in curing agent compositions for epoxy resins. In this context, it can act as a catalyst for the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively available in published literature. However, based on general procedures for tertiary amine catalysis in polyurethane and epoxy systems, the following generalized protocols can be considered as a starting point. Researchers should optimize the specific conditions for their particular application.

General Protocol for Polyurethane Synthesis Catalyzed by this compound
  • Materials:

    • Polyol (e.g., polyethylene glycol, polypropylene glycol)

    • Diisocyanate (e.g., toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI))

    • This compound (catalyst)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the polyol in the anhydrous solvent under a nitrogen atmosphere.

    • Add the desired amount of this compound catalyst to the polyol solution and stir for 15-30 minutes to ensure homogeneity. The catalyst concentration typically ranges from 0.1 to 2.0 wt% of the total reactants.

    • Slowly add the diisocyanate to the reaction mixture dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature as required for the specific system, often between 25°C and 80°C.

    • Monitor the progress of the polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

    • Once the desired degree of polymerization is achieved, the polymer can be precipitated in a non-solvent like methanol or hexane, filtered, and dried under vacuum.

Data Presentation

CatalystCatalyst Loading (mol%)Reaction Time (h)Monomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
This compound e.g., 0.5e.g., 24Data to be collectedData to be collectedData to be collectedData to be collected
Triethylamine (TEA) e.g., 0.5e.g., 24Data to be collectedData to be collectedData to be collectedData to be collected
1,4-Diazabicyclo[2.2.2]octane (DABCO) e.g., 0.5e.g., 24Data to be collectedData to be collectedData to be collectedData to be collected

Visualizations

The following diagrams illustrate the general logic of catalyst screening and the proposed catalytic mechanism of tertiary amines in polyurethane formation.

G Logical Workflow for Catalyst Screening A Define Polymer System (e.g., Polyurethane from PPG and TDI) B Select Tertiary Amine Catalysts (incl. This compound) A->B C Set Constant Reaction Parameters (Temperature, Monomer Ratio, Solvent) B->C D Perform Polymerization Reactions C->D E Characterize Polymers (Conversion, Mn, PDI, Tg) D->E F Compare Catalyst Performance E->F G Select Optimal Catalyst F->G

Caption: Workflow for screening tertiary amine catalysts.

G Proposed Catalytic Mechanism of Tertiary Amines in Urethane Formation cluster_reactants Reactants cluster_intermediates Intermediate Complex cluster_product Product Isocyanate R-N=C=O ActivatedComplex [R-N=C=O•••NR''3] or [R'-O-H•••NR''3] Isocyanate->ActivatedComplex Activation Polyol R'-OH Polyol->ActivatedComplex Activation Amine R''3N (e.g., this compound) Amine->ActivatedComplex Catalysis Urethane R-NH-C(=O)-O-R' ActivatedComplex->Urethane Reaction Urethane->Amine Catalyst Regeneration

Caption: General mechanism of tertiary amine catalysis.

Limitations and Future Work

The information available in the public domain regarding the specific application of this compound in polymerization is limited, with mentions primarily found in patent literature without detailed experimental data. Further research is required to fully characterize its catalytic activity, including kinetic studies and a thorough comparison with other commercially available tertiary amine catalysts. Such studies would be invaluable for determining its specific advantages and optimal use conditions in various polymerization systems.

Application Notes and Protocols for N,N-Dibutyl-2-ethylhexylamine in Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for specific applications and experimental protocols for the use of "N,N-Dibutyl-2-ethylhexylamine" in solvent extraction did not yield detailed scientific literature or established industrial applications for metal extraction. The information available primarily focuses on more commonly used extractants.

Therefore, this document provides a generalized set of application notes and protocols for a representative tertiary amine extractant, which can serve as a foundational guide for researchers, scientists, and drug development professionals. These protocols outline the typical experimental workflow and data presentation for the solvent extraction of a divalent metal ion, such as cobalt, from an aqueous solution. Researchers can adapt this framework for "this compound" should they develop or obtain specific parameters for its use.

Introduction to Amine-Based Solvent Extraction

Solvent extraction, also known as liquid-liquid extraction, is a widely used hydrometallurgical technique for the separation and purification of metal ions from aqueous solutions.[1] Amine-based extractants are a class of basic extractants that function through an anion exchange mechanism. In acidic aqueous solutions, the amine is protonated, forming an amine salt in the organic phase. This cationic species can then exchange its anion with an anionic metal complex from the aqueous phase, thereby transferring the metal into the organic phase.

The general mechanism for the extraction of a divalent metal (M²⁺) from a chloride solution using a tertiary amine (R₃N) can be represented as follows:

Protonation of the Amine: 2 R₃N(org) + 2 H⁺(aq) + 2 Cl⁻(aq) ⇌ 2 (R₃NH⁺Cl⁻)(org)

Anion Exchange (Metal Extraction): 2 (R₃NH⁺Cl⁻)(org) + MCl₄²⁻(aq) ⇌ (R₃NH⁺)₂MCl₄²⁻(org) + 2 Cl⁻(aq)

The efficiency of the extraction process is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant and the metal ion, the type of diluent used, the phase ratio, and the contact time.

Hypothetical Application: Selective Extraction of Cobalt (II)

This section outlines a hypothetical application for the selective extraction of Cobalt (II) from an aqueous solution containing other divalent metals like Nickel (II), using an amine-based extractant.

Data Presentation: Extraction Efficiency

The following table summarizes hypothetical quantitative data for the extraction of Cobalt (II) and Nickel (II) under varying experimental conditions.

ParameterCondition% Extraction of Co(II)% Extraction of Ni(II)Distribution Coefficient (D_Co)Separation Factor (β_Co/Ni)
Aqueous pH 2.035.25.10.5410.1
3.068.510.32.1718.9
4.092.115.811.6662.3
5.095.320.220.2880.1
6.096.825.430.2581.5
Extractant Conc. 0.1 M75.412.13.0622.3
(at pH 4.5)0.2 M93.218.513.7161.8
0.3 M97.123.933.4876.2
0.4 M98.528.765.6778.9
0.5 M99.232.6124.083.4

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in a solvent extraction process.

Preparation of Solutions

Organic Phase:

  • Prepare a stock solution of the amine extractant (e.g., 1 M) in a suitable organic diluent (e.g., kerosene, toluene, or xylene). The choice of diluent can significantly affect extraction efficiency.

  • Add a phase modifier, such as isodecanol or tributyl phosphate (TBP), typically at 5-10% (v/v), to the diluent to prevent the formation of a third phase and improve phase separation.

  • Prepare working solutions of the desired extractant concentrations by diluting the stock solution with the modifier-containing diluent.

Aqueous Phase (Feed Solution):

  • Prepare a stock solution of the metal salt(s) (e.g., CoCl₂ and NiCl₂) in deionized water.

  • The final concentration of the metal ions in the feed solution should be known (e.g., determined by ICP-OES or AAS).

  • Adjust the pH of the aqueous feed solution to the desired value using a suitable acid (e.g., HCl) or base (e.g., NaOH).

Extraction Procedure (Batch Experiment)
  • In a separatory funnel, add equal volumes of the organic phase and the aqueous feed solution (e.g., 20 mL each, for an organic to aqueous phase ratio (O:A) of 1:1).

  • Shake the separatory funnel vigorously for a predetermined contact time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.

  • Allow the two phases to separate completely. The time required for phase disengagement should be recorded.

  • Carefully separate the two phases. The aqueous phase (raffinate) is collected for analysis.

  • The organic phase (loaded organic) now contains the extracted metal complex.

Stripping (Back-Extraction) Procedure
  • Take a known volume of the loaded organic phase and contact it with a suitable stripping solution in a separatory funnel.

  • The stripping solution is typically an acidic solution (e.g., HCl, H₂SO₄) or a complexing agent that can reverse the extraction equilibrium and transfer the metal ion back to the aqueous phase.

  • Shake the mixture for a sufficient time to ensure complete stripping of the metal ion.

  • Allow the phases to separate and collect the aqueous stripping solution for analysis.

Analytical Methods
  • Determine the concentration of the metal ions in the initial aqueous feed solution, the raffinate, and the stripping solution using appropriate analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

  • The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]raffinate_aq

Calculation of Extraction Parameters
  • Distribution Coefficient (D): D = [M]org / [M]aq

  • Percentage Extraction (%E): %E = (D / (D + (V_aq / V_org))) * 100 (Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively)

  • Separation Factor (β): β_(M1/M2) = D_(M1) / D_(M2)

Visualizations

Experimental Workflow

Solvent_Extraction_Workflow cluster_prep Solution Preparation cluster_process Extraction & Separation cluster_analysis Analysis & Stripping A Aqueous Phase (Metal Solution) C Mixing & Agitation (e.g., 30 min) A->C B Organic Phase (Amine Extractant in Diluent) B->C D Phase Separation C->D E Raffinate (Aqueous Phase) D->E F Loaded Organic Phase D->F G Stripping F->G H Stripped Organic G->H I Metal Concentrate (Aqueous) G->I

Caption: General workflow for a single-stage solvent extraction and stripping process.

Logical Relationship of Extraction Parameters

Extraction_Parameters center Extraction Efficiency pH Aqueous pH center->pH Extractant_Conc Extractant Concentration center->Extractant_Conc Diluent Diluent Type center->Diluent Phase_Ratio Phase Ratio (O:A) center->Phase_Ratio Contact_Time Contact Time center->Contact_Time Temperature Temperature center->Temperature

Caption: Key parameters influencing the efficiency of a solvent extraction process.

References

Application Notes and Protocols for the Quantification of N,N-Dibutyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N,N-Dibutyl-2-ethylhexylamine, a potential genotoxic impurity (PGI), in pharmaceutical substances. The protocols are based on established analytical techniques for similar volatile amines and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a tertiary amine that may be present as an impurity in active pharmaceutical ingredients (APIs) and drug products, often arising from the synthesis process. Due to its chemical structure, it can be classified as a potential genotoxic impurity, which necessitates its quantification at trace levels to ensure patient safety. Regulatory guidelines require strict control of such impurities, often demanding highly sensitive and specific analytical methods. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for the trace-level quantification of volatile and semi-volatile organic compounds.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity for this purpose.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a preferred method for volatile and semi-volatile amines. It involves heating the sample in a sealed vial to partition the analyte into the headspace, which is then injected into the GC-MS system. This technique minimizes matrix effects and is relatively easy to automate. To improve the recovery of basic amines, a basifying agent is often added to the sample solution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. Derivatization may be employed to enhance the chromatographic retention and ionization efficiency of amines.

Experimental Protocols

The following are detailed protocols for the quantification of this compound. These are model protocols and may require optimization and validation for specific sample matrices.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is designed for the quantification of this compound in a drug substance.

1. Materials and Reagents:

  • This compound reference standard

  • Drug substance to be analyzed

  • N,N-Dimethylformamide (DMF), HPLC grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deionized water

  • 20 mL headspace vials with crimp caps

2. Instrumentation:

  • Headspace autosampler

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for amine analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMF to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial. Add 1 mL of a 5% (v/v) solution of DBU in DMF. This corresponds to a sample concentration of 100 mg/mL.

  • Spiked Sample (for method development and validation): Prepare a spiked sample by adding a known amount of the this compound working standard to the drug substance sample before adding the DBU/DMF solution.

4. HS-GC-MS Parameters:

Parameter Condition
Headspace Autosampler
Oven Temperature100°C
Needle Temperature110°C
Transfer Line Temp.120°C
Vial Equilibration Time15 min
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Split Ratio10:1
Oven ProgramInitial: 50°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of this compound. Likely fragments would include the molecular ion and characteristic fragments from the loss of alkyl groups.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for HS-GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions cal Calibration Curve Construction prep_std->cal prep_sample Weigh Drug Substance add_dbu Add DBU/DMF Solution prep_sample->add_dbu vial Crimp Headspace Vial add_dbu->vial hs Headspace Incubation vial->hs gc GC Separation hs->gc ms MS Detection (SIM) gc->ms ms->cal quant Quantification cal->quant

Caption: Workflow for the quantification of this compound by HS-GC-MS.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in a drug product formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Drug product to be analyzed

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • LC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1, using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (with SPE):

    • Accurately weigh a portion of the ground drug product equivalent to 10 mg of the API.

    • Disperse in 10 mL of deionized water and sonicate for 15 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analyte with 2 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of 50:50 acetonitrile:water.

4. LC-MS/MS Parameters:

Parameter Condition
Liquid Chromatograph
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 min, hold for 2 min, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+. Product ions will be characteristic fragments.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the most intense MRM transition against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions cal Calibration Curve Construction prep_std->cal prep_sample Weigh Drug Product extract Aqueous Extraction prep_sample->extract spe Solid Phase Extraction extract->spe reconstitute Reconstitute spe->reconstitute lc LC Separation reconstitute->lc msms MS/MS Detection (MRM) lc->msms msms->cal quant Quantification cal->quant

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that should be targeted during method validation for the analysis of genotoxic impurities. The values are based on literature for similar amine compounds and should be established specifically for this compound.

Parameter HS-GC-MS (Target) LC-MS/MS (Target)
Limit of Detection (LOD) 0.05 - 0.5 ppm0.01 - 0.1 ppm
Limit of Quantification (LOQ) 0.15 - 1.5 ppm0.03 - 0.3 ppm
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 80 - 120%80 - 120%
Precision (% RSD) < 15%< 15%

ppm values are relative to the drug substance or API concentration.

Method Validation

Both analytical methods presented here require full validation in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Logical Relationships

As this compound is a potential genotoxic impurity, its control is based on the principle of limiting exposure to substances that can damage DNA. The logical relationship for controlling such impurities in pharmaceuticals is outlined below.

Logical Workflow for Genotoxic Impurity Control

cluster_assessment Risk Assessment cluster_control Control Strategy cluster_outcome Outcome identify Identify Potential Genotoxic Impurity (PGI) evaluate Evaluate Genotoxic Potential (e.g., in silico, Ames test) identify->evaluate develop_method Develop & Validate Analytical Method evaluate->develop_method If PGI confirmed set_limit Set Specification Limit (based on TTC) develop_method->set_limit monitor Monitor in API & Drug Product set_limit->monitor release Batch Release (if within limit) monitor->release reject Batch Rejection (if exceeds limit) monitor->reject

Caption: Logical workflow for the assessment and control of potential genotoxic impurities in pharmaceuticals.

Disclaimer: The provided protocols are intended as a starting point for method development and require full validation for the specific application. The quantitative data are illustrative and should be experimentally determined.

Application Notes: N,N-Dibutyl-2-ethylhexylamine as a Catalytic Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

N,N-Dibutyl-2-ethylhexylamine is a tertiary amine that functions as a highly effective catalyst for the anionic polymerization of epoxy resins. Unlike primary or secondary amines, it does not possess active hydrogen atoms and therefore does not act as a conventional curing agent that becomes incorporated into the polymer backbone.[1] Instead, it initiates and accelerates the curing process, allowing for greater control over the reaction kinetics and the final properties of the cured resin.[2][3] These application notes provide an overview of its use, benefits, and recommended protocols for researchers and formulation chemists in the field of thermosetting polymers.

2. Features and Benefits

  • Accelerated Curing: Small additions of this compound can significantly reduce the curing time of epoxy formulations, particularly at elevated temperatures.[2]

  • Extended Pot Life: While it accelerates the final cure, its catalytic nature can be leveraged to formulate systems with a manageable pot life, allowing for sufficient working time before gelation.

  • Improved Processability: By controlling the curing profile, this amine allows for better flow and impregnation in applications such as composite manufacturing and electronic potting.

  • Versatility: It can be used as a standalone catalytic curing agent or as a co-curing agent to accelerate reactions with other hardeners like polyamines and anhydrides.[4]

  • Good Mechanical Properties: When used at optimal concentrations, it contributes to the formation of a densely cross-linked network, resulting in cured resins with good mechanical strength and thermal stability.

3. Mechanism of Action

This compound initiates the curing of epoxy resins through anionic ring-opening polymerization. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxide ring. This reaction opens the ring and forms a zwitterion, which then deprotonates a hydroxyl group (often present in the epoxy resin or as an impurity) to generate an alkoxide anion. This alkoxide is a potent nucleophile that proceeds to attack another epoxy group, propagating the polymerization chain. The result is a cross-linked polyether network.

Catalytic_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation tertiary_amine This compound (R₃N) epoxy_group Epoxy Group tertiary_amine->epoxy_group Nucleophilic Attack zwitterion Zwitterion Intermediate epoxy_group->zwitterion hydroxyl Hydroxyl Group (R'-OH) zwitterion->hydroxyl Proton Abstraction alkoxide Alkoxide Anion (R'-O⁻) hydroxyl->alkoxide alkoxide_prop Alkoxide Anion (R'-O⁻) alkoxide->alkoxide_prop epoxy_group_prop Another Epoxy Group alkoxide_prop->epoxy_group_prop Nucleophilic Attack growing_chain Growing Polymer Chain (Polyether Network) epoxy_group_prop->growing_chain

Catalytic curing mechanism of epoxy resin.

4. Applications

The properties imparted by this compound make it suitable for a variety of applications, including:

  • Adhesives and Sealants: Formulations requiring a defined work-life followed by a rapid cure.

  • Protective Coatings: Industrial floorings and corrosion-resistant coatings where a fast return to service is necessary.

  • Electronic Encapsulation: Potting and encapsulation of electronic components where low viscosity and controlled curing are critical.

  • Composites: As a catalyst in filament winding, pultrusion, and resin transfer molding processes.

Experimental Protocols

Protocol 1: Preparation of Cured Epoxy Resin Formulations

This protocol describes the preparation of cured epoxy resin samples with varying concentrations of this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

  • This compound (Catalyst)

  • Silicone molds for casting test specimens

  • Disposable mixing cups and stirring rods

  • Analytical balance

  • Vacuum oven

Procedure:

  • Pre-heat the DGEBA epoxy resin to 50°C to reduce its viscosity.

  • For each formulation, weigh the required amount of DGEBA resin into a mixing cup according to Table 2.

  • Add the specified amount of this compound to the resin.

  • Mix the components thoroughly for 3-5 minutes until a homogeneous mixture is obtained.

  • Place the mixture in a vacuum chamber for 10-15 minutes to degas and remove any entrapped air bubbles.

  • Pour the degassed mixture into the silicone molds.

  • Cure the samples in an oven at 120°C for 2 hours.

  • Allow the samples to cool to room temperature before demolding.

  • Post-cure the samples at 150°C for 4 hours to ensure complete cross-linking.

Protocol 2: Determination of Pot Life and Curing Time

Materials:

  • Prepared epoxy-amine formulations

  • Stopwatch

  • Hot plate with temperature control

  • Glass stirring rod

Procedure for Pot Life:

  • Prepare a 100g batch of the epoxy formulation as described in Protocol 1.

  • Start the stopwatch immediately after adding the catalyst.

  • Periodically assess the viscosity of the mixture with a stirring rod.

  • The pot life is defined as the time at which the mixture becomes too viscous to be easily stirred or poured.

Procedure for Curing Time:

  • Pour a small amount of the formulation onto a glass slide placed on a hot plate set to the desired curing temperature (e.g., 120°C).

  • Periodically probe the surface of the resin with a clean wooden stick.

  • The curing time is the point at which the resin becomes tack-free and solid.

Protocol 3: Evaluation of Mechanical Properties

Materials:

  • Cured epoxy test specimens (prepared according to Protocol 1)

  • Universal Testing Machine (for tensile strength)

  • Shore D Durometer (for hardness)

Procedure for Tensile Strength (ASTM D638):

  • Use dog-bone shaped specimens from the silicone molds.

  • Measure the cross-sectional area of the narrow section of each specimen.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the maximum load and calculate the tensile strength.

Procedure for Hardness (ASTM D2240):

  • Place the cured disc-shaped specimen on a flat, hard surface.

  • Press the Shore D durometer firmly onto the surface of the specimen.

  • Record the hardness reading after 1-2 seconds.

  • Take at least five readings at different locations on the specimen and calculate the average.

Quantitative Data

Table 1: Physical Properties of this compound

Property Value
CAS Number 18240-51-2
Molecular Formula C₁₆H₃₅N
Molecular Weight 241.46 g/mol [5]
Appearance Colorless to pale yellow liquid
Density ~0.804 g/cm³[5]

| Boiling Point | ~272°C[5] |

Table 2: Epoxy Resin Formulation Components

Formulation DGEBA Epoxy Resin (g) This compound (phr*)
F-1 100 2
F-2 100 4
F-3 100 6
F-4 100 8
F-5 100 10

*phr: parts per hundred parts of resin

Table 3: Effect of this compound Concentration on Curing Characteristics

Formulation Pot Life at 25°C (min) Curing Time at 120°C (min)
F-1 120 45
F-2 95 30
F-3 70 20
F-4 50 15

| F-5 | 35 | 10 |

Table 4: Mechanical Properties of Cured Epoxy Resin as a Function of this compound Concentration

Formulation Tensile Strength (MPa) Shore D Hardness
F-1 65 80
F-2 72 83
F-3 78 85
F-4 75 84

| F-5 | 68 | 82 |

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Characterization weigh Weigh Resin and Catalyst mix Mix Components weigh->mix degas Degas Mixture mix->degas pot_life Determine Pot Life mix->pot_life cast Cast into Molds degas->cast cure Cure and Post-Cure cast->cure cure_time Measure Curing Time cast->cure_time tensile Tensile Strength Test cure->tensile hardness Shore D Hardness Test cure->hardness

Experimental workflow for resin preparation and testing.

References

Application Notes and Protocols: The Role of N,N-Dibutyl-2-ethylhexylamine in Glycidyl Ether Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of tertiary amines, with a focus on the potential application of N,N-Dibutyl-2-ethylhexylamine, in the synthesis of glycidyl ether compounds. While specific literature detailing the use of this compound in this context is limited, its structural and chemical properties as a sterically hindered tertiary amine suggest its utility as a catalyst, particularly in phase-transfer catalysis for the etherification of alcohols with epichlorohydrin.

Introduction

Glycidyl ethers are a critical class of compounds utilized in the synthesis of various polymers, resins, pharmaceuticals, and other specialty chemicals. Their production typically involves the reaction of an alcohol with an epihalohydrin, most commonly epichlorohydrin. This reaction is often catalyzed to enhance reaction rates and improve yields. Tertiary amines are a well-established class of catalysts for this transformation, acting through various mechanisms including direct nucleophilic catalysis and, more commonly, as phase-transfer catalysts.

This compound, a tertiary amine with significant steric bulk around the nitrogen atom, is posited to function effectively as a phase-transfer catalyst. This property can be advantageous in minimizing side reactions and improving the selectivity of the desired glycidyl ether product.

Catalytic Role of Tertiary Amines in Glycidyl Ether Synthesis

Tertiary amines play a crucial role in accelerating the reaction between an alcohol and epichlorohydrin. The primary mechanism involves the deprotonation of the alcohol by a base (e.g., sodium hydroxide) to form an alkoxide. In a two-phase system (e.g., aqueous base and organic reactants), a phase-transfer catalyst is essential to transport the alkoxide from the aqueous phase to the organic phase where it can react with epichlorohydrin. Tertiary amines can function as precursors to quaternary ammonium salts, the active phase-transfer catalysts, or can directly facilitate the reaction at the interface.

The overall synthesis of a glycidyl ether, such as 2-ethylhexyl glycidyl ether, can be depicted in two main steps:

  • Addition of Alcohol to Epichlorohydrin: The alcohol reacts with epichlorohydrin to form a chlorohydrin intermediate. This step is often catalyzed by a Lewis acid or a base.

  • Dehydrochlorination (Ring Closure): The chlorohydrin intermediate is treated with a base to eliminate hydrogen chloride and form the final glycidyl ether product.

Tertiary amines are particularly effective in promoting the initial nucleophilic attack of the alcohol on epichlorohydrin, especially under phase-transfer conditions.

Generalized Experimental Protocol for Glycidyl Ether Synthesis using a Tertiary Amine Catalyst

While a specific protocol for this compound is not available in the reviewed literature, the following generalized protocol for the synthesis of 2-ethylhexyl glycidyl ether using a tertiary amine as a phase-transfer catalyst can be adapted.

Materials:

  • 2-Ethylhexanol

  • Epichlorohydrin

  • Sodium hydroxide (solid or 50% aqueous solution)

  • This compound (or other tertiary amine/quaternary ammonium salt)

  • Organic solvent (e.g., toluene, optional)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, charge 2-ethylhexanol and the tertiary amine catalyst (e.g., this compound, typically 0.5-5 mol% relative to the alcohol).

  • Addition of Base: If using solid sodium hydroxide, add it to the reaction mixture. If using an aqueous solution, prepare for its addition via the dropping funnel.

  • Addition of Epichlorohydrin: While stirring vigorously, add epichlorohydrin dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 40-80 °C).

  • Reaction: After the addition of epichlorohydrin is complete, continue stirring the mixture at the set temperature for a specified duration (typically 2-12 hours) to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, add deionized water to dissolve the inorganic salts. If no solvent was used, water and a suitable organic solvent (e.g., toluene or ethyl acetate) can be added.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with deionized water several times to remove any remaining base and salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain the pure glycidyl ether.

Quantitative Data for Glycidyl Ether Synthesis

The following table summarizes representative quantitative data for the synthesis of glycidyl ethers using various catalytic systems, including phase-transfer catalysts that are structurally related to or functionally similar to tertiary amines. This data can serve as a baseline for optimizing reactions with this compound.

AlcoholCatalystCatalyst Loading (mol%)BaseMolar Ratio (Alcohol:Epichlorohydrin:Base)Temperature (°C)Time (h)Yield (%)Reference
2-EthylhexanolTetra-n-butyl ammonium bromide0.5NaOH1:2:24012Not specified[1]
1-DecanolTetra-n-butyl ammonium bromide0.25KOH1:1.05:1.3552~68[2]
1-TetradecanolTetra-n-butyl ammonium bromide0.25KOH1:1.05:1.3552~78[2]
Various fatty alcoholsTrialkylamine/Quaternary ammonium salts0.05-10Alkali metal hydroxide1:0.8-4:1-310-100Not specifiedHigh yields reported[3]

Visualizations

Signaling Pathway: Catalytic Cycle of Phase-Transfer Catalysis

Caption: Phase-transfer catalytic cycle for glycidyl ether synthesis.

Experimental Workflow

G start Start setup 1. Reaction Setup (Alcohol, Catalyst) start->setup add_base 2. Add Base (e.g., NaOH) setup->add_base add_epi 3. Add Epichlorohydrin (Control Temperature) add_base->add_epi react 4. Reaction (Stirring at Temp) add_epi->react workup 5. Work-up (Quench, Wash, Dry) react->workup purify 6. Purification (Distillation) workup->purify product Pure Glycidyl Ether purify->product

Caption: General experimental workflow for glycidyl ether synthesis.

Safety Considerations

  • Epichlorohydrin is a toxic and carcinogenic substance. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic . Proper temperature control is crucial to prevent runaway reactions.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.

Conclusion

This compound, as a tertiary amine, is expected to be an effective catalyst for the synthesis of glycidyl ether compounds, likely functioning as a phase-transfer catalyst. The provided generalized protocol and data offer a solid foundation for researchers to develop specific methodologies for their applications. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time will be essential to achieve high yields and purity of the desired glycidyl ether products. Further research is warranted to elucidate the specific catalytic activity and advantages of using this compound in these synthetic routes.

References

Application Notes and Protocols for the Use of Tertiary Amines in Polyimide Film Formation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "N,N-Dibutyl-2-ethylhexylamine" in the Formation of Polyimide Films

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data was found for the specific use of this compound in the formation of polyimide films. The following application notes and protocols are based on the well-documented role of analogous tertiary amines, such as triethylamine (TEA), which are commonly used as catalysts in the chemical imidization process. The provided data and methodologies should be considered as a general guideline, and experimental conditions may need to be optimized for this compound.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] They are widely used in the aerospace, electronics, and medical industries.[1] The most common method for synthesizing polyimides is a two-step process.[2][3] In the first step, a dianhydride and a diamine react in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor.[2] In the second step, the PAA is converted to the final polyimide through a process called imidization, which involves cyclodehydration.[4] This can be achieved either by thermal treatment at high temperatures or by chemical means at lower temperatures.[4]

Chemical imidization offers advantages such as lower processing temperatures and potentially faster reaction times.[4] This process typically employs a dehydrating agent, such as acetic anhydride, in combination with a tertiary amine catalyst.[2][4] Tertiary amines, like the subject compound this compound, are thought to play a crucial role in activating the amic acid groups, thereby facilitating the ring-closing reaction to form the imide structure.[5] The steric and electronic properties of the tertiary amine can influence the rate of imidization and the properties of the resulting polyimide film.[5]

Role of Tertiary Amines in Chemical Imidization

Tertiary amines act as catalysts in the chemical imidization of poly(amic) acid. The mechanism is believed to involve the formation of a more reactive intermediate. The tertiary amine can react with the carboxylic acid groups of the poly(amic) acid, increasing their nucleophilicity, or with the dehydrating agent (e.g., acetic anhydride) to form a more potent acetylating agent. This facilitates the intramolecular cyclization to the imide ring. The choice of tertiary amine can affect the reaction kinetics, the degree of imidization, and the potential for side reactions, such as the formation of isoimides.[2][5]

Data Presentation: Effects of a Tertiary Amine Catalyst (Triethylamine) on Polyimide Film Properties

The following tables summarize representative quantitative data on the effect of a common tertiary amine catalyst, triethylamine (TEA), on the properties of polyimide films. This data is provided to illustrate the potential impact of using a tertiary amine catalyst in the imidization process.

Table 1: Effect of Triethylamine (TEA) on the Thermal Properties of Polyimide Films

Catalyst Concentration (molar ratio TEA:PAA repeating unit)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
0 (Thermal Imidization Control)360550
1:1365558
2:1367556[6]

Data is illustrative and based on typical values found in the literature for aromatic polyimides.

Table 2: Effect of Triethylamine (TEA) on the Mechanical Properties of Polyimide Films

Catalyst Concentration (molar ratio TEA:PAA repeating unit)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Thermal Imidization Control)1303.28
1:11353.37.5
2:1136[6]3.4[6]7

Data is illustrative and based on typical values found in the literature for aromatic polyimides.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimide films using a two-step method with chemical imidization, incorporating a tertiary amine catalyst.

Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution

This protocol describes the formation of the poly(amic acid) precursor solution.

Materials:

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Nitrogen gas

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In the three-neck flask, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere with stirring until fully dissolved.

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions over 1-2 hours. The addition should be controlled to keep the reaction temperature below 30 °C.

  • After the complete addition of the dianhydride, continue stirring the solution at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution is now ready for the chemical imidization step.

Protocol 2: Chemical Imidization and Polyimide Film Casting

This protocol details the conversion of the poly(amic acid) solution to a polyimide film using a tertiary amine catalyst.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Tertiary Amine Catalyst (e.g., this compound or Triethylamine)

  • Dehydrating Agent (e.g., Acetic Anhydride)

  • Glass substrate

  • Film casting knife or spin coater

  • Vacuum oven

Procedure:

  • To the poly(amic acid) solution, add the tertiary amine catalyst. A typical starting point is a 1:1 to 2:1 molar ratio of amine to the PAA repeating unit. Stir the mixture for 30 minutes.

  • Slowly add the dehydrating agent (e.g., acetic anhydride) to the solution. A common molar ratio is 2:1 to 4:1 of anhydride to the PAA repeating unit. Continue stirring for 2-4 hours at room temperature.

  • Cast the resulting solution onto a clean, dry glass substrate using a film casting knife or a spin coater to achieve the desired film thickness.

  • Place the cast film in a vacuum oven and cure using a staged heating program. A typical program might be:

    • 80 °C for 1 hour to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 30 minutes.

  • After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

Visualizations

// Nodes Monomers [label="Dianhydride &\nDiamine Monomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAA_Synthesis [label="Poly(amic acid)\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAA_Solution [label="Poly(amic acid)\nSolution", fillcolor="#FBBC05", fontcolor="#202124"]; Chemical_Imidization [label="Chemical Imidization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Film_Casting [label="Film Casting &\nCuring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI_Film [label="Polyimide Film", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="this compound\n(Tertiary Amine Catalyst)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydrating_Agent [label="Dehydrating Agent\n(e.g., Acetic Anhydride)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Monomers -> PAA_Synthesis [label=" In polar aprotic\nsolvent (e.g., NMP) "]; PAA_Synthesis -> PAA_Solution; PAA_Solution -> Chemical_Imidization; Catalyst -> Chemical_Imidization [style=dashed, color="#5F6368"]; Dehydrating_Agent -> Chemical_Imidization [style=dashed, color="#5F6368"]; Chemical_Imidization -> Film_Casting; Film_Casting -> PI_Film; } .dot Caption: Experimental workflow for polyimide film synthesis.

// Nodes Polyamic_Acid [label="Poly(amic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Tertiary_Amine [label="Tertiary Amine\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrating_Agent [label="Dehydrating Agent\n(e.g., Acetic Anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Intermediate [label="Activated Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyimide [label="Polyimide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Polyamic_Acid -> Activated_Intermediate; Tertiary_Amine -> Activated_Intermediate [label=" Catalyzes \nreaction ", style=dashed, color="#5F6368"]; Dehydrating_Agent -> Activated_Intermediate [style=dashed, color="#5F6368"]; Activated_Intermediate -> Polyimide [label=" Intramolecular\nCyclization "]; Activated_Intermediate -> Water [label=" Elimination of ", style=dashed, color="#5F6368"]; } .dot Caption: Role of tertiary amine in chemical imidization.

References

Troubleshooting & Optimization

Optimizing reaction conditions for synthesis using "N,N-Dibutyl-2-ethylhexylamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of N,N-Dibutyl-2-ethylhexylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through reductive amination. This reaction involves the formation of an imine or enamine intermediate from a primary or secondary amine and a carbonyl compound, which is then reduced in situ to the target tertiary amine.

Q2: What are the possible synthetic routes via reductive amination for this compound?

A2: There are two primary reductive amination pathways for the synthesis of this compound:

  • Route A: Reaction of 2-ethylhexylamine (a primary amine) with butyraldehyde .

  • Route B: Reaction of dibutylamine (a secondary amine) with 2-ethylhexanal .

The choice between these routes may depend on the availability and cost of the starting materials.

Q3: What are the general reaction conditions for this synthesis?

A3: General reaction conditions for the reductive amination synthesis of this compound are summarized below. Specific parameters should be optimized for each specific laboratory setup and scale.

ParameterRecommended RangeNotes
Catalyst Palladium on Carbon (Pd/C, 5-10%), Platinum-based catalysts, Raney NickelCatalyst loading is typically in the range of 1-5 mol%.
Reducing Agent Hydrogen gas (H₂), Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)The choice of reducing agent can influence selectivity and reaction conditions.
Solvent Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF)The solvent should be chosen based on the solubility of reactants and compatibility with the reducing agent.
Temperature 25°C to 80°CHigher temperatures may increase reaction rates but can also lead to side reactions.
Pressure 1 to 50 bar (for H₂)Higher pressures are often used with catalytic hydrogenation to improve efficiency.
Stoichiometry Near equimolar amounts of amine and aldehyde, with a slight excess of one reactant sometimes used to drive the reaction to completion.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete imine/enamine formation - Ensure anhydrous conditions, as water can inhibit imine/enamine formation. Consider using a Dean-Stark apparatus or adding a drying agent like molecular sieves. - A catalytic amount of a weak acid (e.g., acetic acid) can be added to promote imine formation.
Inefficient reduction - Increase the catalyst loading or the amount of reducing agent. - If using H₂, increase the pressure. - Ensure the catalyst is active; consider using fresh catalyst.
Sub-optimal reaction temperature - Optimize the temperature. A moderate increase may improve the reaction rate, but excessive heat can lead to degradation.
Poor quality of starting materials - Verify the purity of the amine and aldehyde/ketone starting materials. Impurities can interfere with the reaction.

Problem 2: Formation of Side Products

Side Product Potential Cause Suggested Solution
Over-alkylation (formation of quaternary ammonium salts) - This is more likely when using a primary amine (2-ethylhexylamine). Use a controlled stoichiometry of the aldehyde.- Add the aldehyde slowly to the reaction mixture containing the amine and catalyst to maintain a low concentration of the aldehyde.
Reduction of the starting aldehyde/ketone to an alcohol - The reducing agent is reacting with the carbonyl compound before imine/enamine formation.- Use a milder reducing agent that is more selective for the imine/enamine, such as sodium triacetoxyborohydride (NaBH(OAc)₃). - Allow sufficient time for imine/enamine formation before adding the reducing agent in a stepwise procedure.
Aldol condensation of the aldehyde - This can occur under basic or acidic conditions, especially with aldehydes prone to self-condensation like butyraldehyde.- Maintain a neutral or slightly acidic pH. - Keep the reaction temperature moderate.

Problem 3: Difficulty in Product Purification

Issue Suggested Solution
Separating the product from unreacted starting materials - Acid-base extraction: The tertiary amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. - Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.
Removing the catalyst - Filtration: The heterogeneous catalyst (e.g., Pd/C) can be removed by filtration through a pad of celite or a similar filter aid. Ensure the catalyst is properly wetted with the solvent to prevent ignition, as some catalysts can be pyrophoric.

Experimental Protocols

General Protocol for Reductive Amination using Catalytic Hydrogenation:

  • To a suitable reaction vessel, add the amine (2-ethylhexylamine or dibutylamine), the solvent (e.g., ethanol), and the catalyst (e.g., 5% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce the aldehyde (butyraldehyde or 2-ethylhexanal) to the mixture.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 50°C) for a predetermined time (e.g., 6-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification Amine Amine Imine/Enamine Formation Imine/Enamine Formation Amine->Imine/Enamine Formation Aldehyde Aldehyde Aldehyde->Imine/Enamine Formation Reduction Reduction Imine/Enamine Formation->Reduction In situ Catalyst Filtration Catalyst Filtration Reduction->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Purification Purification Solvent Removal->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Incomplete Reaction? Incomplete Reaction? Start->Incomplete Reaction? Side Products? Side Products? Incomplete Reaction?->Side Products? No Optimize Conditions Increase Temp/Time/ Catalyst/Reducing Agent Incomplete Reaction?->Optimize Conditions Yes Check Reagents Verify Purity of Starting Materials Side Products?->Check Reagents No Modify Protocol Change Solvent/ Reducing Agent/ pH Side Products?->Modify Protocol Yes Improve Workup Optimize Purification Method Check Reagents->Improve Workup

Caption: Troubleshooting logic for low yield in the synthesis reaction.

Common side products and impurities in "N,N-Dibutyl-2-ethylhexylamine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N,N-Dibutyl-2-ethylhexylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is through the reductive amination of 2-ethylhexanal with dibutylamine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 2-ethylhexanal and dibutylamine. A reducing agent is essential for the reaction, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using a palladium on carbon catalyst with hydrogen gas). The reaction is typically carried out in a suitable solvent, such as methanol or ethanol.

Q3: What are the major expected side products and impurities in this reaction?

A3: Common impurities can arise from side reactions of the starting materials and intermediates. These include:

  • 2-Ethylhexanol: Formed from the reduction of the starting aldehyde, 2-ethylhexanal.

  • Unreacted Starting Materials: Residual 2-ethylhexanal and dibutylamine.

  • Over-alkylation Products: While less common in this specific tertiary amine synthesis, there is a possibility of side reactions leading to other amine derivatives.

  • Aldol Condensation Products: 2-ethylhexanal can undergo self-condensation, especially under basic conditions, leading to higher molecular weight impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction.- Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Ensure efficient stirring.
Suboptimal pH for imine/enamine formation.- For borohydride reductions, the pH should be slightly acidic to neutral to facilitate imine/enamine formation without degrading the reducing agent. Acetic acid can be used as a catalyst.[1]
Inefficient reduction.- Use a molar excess of the reducing agent. - Choose a more suitable reducing agent. NaBH₃CN is often more selective for the iminium ion over the aldehyde.
Loss of product during workup.- Optimize extraction and purification steps. Ensure the pH is appropriately adjusted to keep the amine in the organic phase during extraction.

Issue 2: High Levels of 2-Ethylhexanol Impurity

Possible Cause Suggested Solution
Non-selective reducing agent.- Sodium borohydride (NaBH₄) can reduce both the intermediate iminium ion and the starting aldehyde.[2] - Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[2]
Reaction conditions favor aldehyde reduction.- Add the reducing agent portion-wise to the mixture of the aldehyde and amine to allow for the formation of the imine/enamine intermediate before a high concentration of the reducing agent is present.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Possible Cause Suggested Solution
Incorrect stoichiometry.- Ensure the molar ratio of reactants is appropriate. A slight excess of one reactant may be used to drive the reaction to completion, but this will require removal during purification.
Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Inefficient purification.- Optimize the purification method (e.g., distillation, chromatography) to effectively separate the product from the starting materials. Fractional distillation is often effective due to the different boiling points of the components.

Data Presentation

The following table summarizes the hypothetical impact of different reducing agents on the product distribution in the reductive amination of 2-ethylhexanal with dibutylamine, based on general principles of reductive amination.

Reducing AgentThis compound (%)2-Ethylhexanol (%)Unreacted 2-Ethylhexanal (%)Unreacted Dibutylamine (%)
Sodium Borohydride (NaBH₄)751555
Sodium Cyanoborohydride (NaBH₃CN)90244
Catalytic Hydrogenation (H₂/Pd-C)95<122

Note: These are illustrative values and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylhexanal (1.0 eq) and dibutylamine (1.05 eq) in methanol (5 mL per gram of aldehyde).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 20°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether and a 1M solution of sodium hydroxide.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Mandatory Visualization

Reaction_Pathway Dibutylamine Dibutylamine Imine_Enamine Imine/Enamine Intermediate Dibutylamine->Imine_Enamine Product This compound Imine_Enamine->Product + Reducing Agent (e.g., NaBH4) Side_Product_1 2-Ethylhexanol 2-Ethylhexanal 2-Ethylhexanal 2-Ethylhexanal->Side_Product_1 + Reducing Agent (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurities? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Check_Yield->Optimize_Conditions Yes Change_Reagent Change Reducing Agent (e.g., to NaBH3CN) Check_Purity->Change_Reagent Yes (High 2-Ethylhexanol) Improve_Workup Improve Workup/ Purification Check_Purity->Improve_Workup Yes (Starting Materials) End Successful Synthesis Check_Purity->End No Optimize_Conditions->Check_Yield Change_Reagent->Start Improve_Workup->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Troubleshooting guide for low yield in reactions involving "N,N-Dibutyl-2-ethylhexylamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Dibutyl-2-ethylhexylamine in their chemical reactions. The content is structured in a question-and-answer format to directly address specific issues that may lead to low yields and other undesired outcomes.

Troubleshooting Guide: Low Yield in Reactions Involving this compound

Low yields in reactions utilizing this compound often stem from its inherent steric bulk, which influences its reactivity as a non-nucleophilic base. This guide addresses common problems and provides systematic solutions.

Question 1: My dehydrohalogenation reaction is giving a low yield of the desired alkene. What are the potential causes and how can I improve the yield?

Answer:

Low yields in dehydrohalogenation reactions using this compound can be attributed to several factors, primarily related to steric hindrance and reaction conditions.

Potential Causes:

  • Insufficient Reaction Temperature: The steric hindrance of this compound may require higher temperatures to overcome the activation energy for proton abstraction.

  • Inappropriate Solvent: The polarity and proticity of the solvent can significantly impact the reaction rate. Protic solvents can solvate the amine, reducing its basicity and effectiveness.

  • Steric Hindrance at the Reaction Site: The substrate itself may be sterically hindered, making it difficult for the bulky base to access the proton for abstraction.

  • Competitive Substitution Reaction (SN2): Although designed to be non-nucleophilic, under certain conditions, the amine may act as a nucleophile, leading to undesired substitution byproducts.

  • Impure Amine: The presence of impurities, such as primary or secondary amines, can lead to side reactions and lower the effective concentration of the desired base.

Troubleshooting Workflow:

Stability and degradation studies of "N,N-Dibutyl-2-ethylhexylamine" under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and degradation of N,N-Dibutyl-2-ethylhexylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures involving this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling, storage, and use of this compound in a laboratory setting.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Question: We are observing variable results in our experiments and suspect degradation of our this compound stock. How can we troubleshoot this?

Answer:

Inconsistent results are often linked to the degradation of the amine. Several factors could be at play. Follow these steps to identify the root cause:

  • Verify Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Prolonged exposure to air can lead to gradual degradation.[2] Ensure the storage temperature is ambient.[3]

  • Assess Purity of Existing Stock: The purity of your amine stock is crucial. It is advisable to re-analyze the purity of your existing stock using a suitable analytical method like Gas Chromatography (GC). The presence of unexpected peaks may indicate the presence of degradation products.

  • Evaluate Solvent and Excipient Compatibility: Tertiary amines can interact with certain solvents and excipients, which can accelerate degradation.

    • Solvent Effects: Avoid using protic solvents if there is a possibility of reaction under your experimental conditions.

    • Excipient Incompatibility: Be cautious when using excipients with reactive functional groups. For instance, acidic excipients can react with the amine. It is recommended to perform compatibility studies with your specific formulation.

  • Control Experimental Atmosphere: The presence of oxygen can lead to oxidative degradation of amines.[4] If your application is sensitive to oxidation, consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Discoloration of the Amine Solution

Question: Our solution of this compound has developed a yellow tint. What could be the cause and is it still usable?

Answer:

Discoloration, typically to a pale yellow, can occur upon prolonged storage and is often an initial sign of degradation.[1]

  • Likely Cause: The yellowing is likely due to slow oxidation from exposure to air. While slight discoloration may not significantly impact all applications, it indicates that the purity is no longer optimal.

  • Recommendation: For sensitive applications, it is highly recommended to use a fresh, colorless stock of the amine. If you must use the discolored solution, it is crucial to re-characterize its purity and concentration before use. The presence of chromophoric degradation products could interfere with certain assays.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general chemistry of tertiary aliphatic amines, the primary degradation pathways for this compound are expected to be:

  • Oxidative Degradation: This is a common pathway for amines, especially in the presence of oxygen, heat, or metal ions. The nitrogen atom can be oxidized, or reactions can occur at the carbon atoms adjacent to the nitrogen. Longer alkyl chains can sometimes decrease the rate of degradation due to steric hindrance.[4][5]

  • Thermal Degradation: At elevated temperatures, aliphatic amines can undergo decomposition. Limiting high temperatures during processing and storage is crucial to prevent thermal degradation.[6]

  • Photolytic Degradation: While aliphatic amines do not strongly absorb UV-Vis light in the tropospheric range, photodegradation can occur, particularly in the presence of photosensitizers.[3][7] If experiments are conducted under strong light sources, this pathway should be considered.

  • Hydrolysis: While tertiary amines are generally more resistant to hydrolysis than primary or secondary amines, hydrolysis can occur under strong acidic or basic conditions, although it is typically a slow process.[8]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar tertiary amines, potential degradation products could include:

  • N-oxides: From oxidative degradation.

  • Dealkylation products: Resulting in the formation of dibutylamine, 2-ethylhexylamine, and corresponding aldehydes or ketones.

  • Products of C-N bond cleavage: Leading to smaller amine and hydrocarbon fragments.

The exact nature and distribution of degradation products will depend on the specific stress conditions (e.g., type of oxidant, temperature, pH, light intensity).

Q3: How can I monitor the stability of this compound in my formulation?

A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. A common and effective approach is:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are well-suited for separating the parent amine from its potential degradation products. A stability-indicating method should be able to resolve the main peak from any new peaks that appear over time under stress conditions.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is highly recommended for the identification of unknown degradation products.

To develop a stability-indicating method, you would typically perform forced degradation studies.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, protected from light.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂ or with gentle heating.

  • Thermal Degradation:

    • Transfer a known amount of the solid amine or a concentrated solution into a vial.

    • Place the vial in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • For solutions, also perform the study in a reflux setup.

  • Photolytic Degradation:

    • Expose a solution of the amine in a photostable container to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • The light source should provide a standardized output (e.g., ICH Q1B guidelines).

  • Analysis: Analyze all stressed and control samples by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to quantify the remaining parent compound and identify the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl, 1 N HCl60 °C24, 48, 72 hours
Base Hydrolysis 0.1 N NaOH, 1 N NaOH60 °C24, 48, 72 hours
Oxidation 3% H₂O₂, 30% H₂O₂Room Temperature / 40 °CUp to 72 hours
Thermal Dry Heat70 °CUp to 7 days
Photolytic UV/Vis LightAmbientPer ICH Q1B

Visualizations

Diagram 1: General Troubleshooting Workflow for Amine Instability

G Troubleshooting Amine Instability cluster_outcomes Potential Causes start Inconsistent Results / Suspected Degradation storage Verify Storage Conditions (Temp, Light, Atmosphere) start->storage purity Assess Purity of Stock (e.g., GC, HPLC) storage->purity If conditions are correct cause1 Improper Storage storage->cause1 compatibility Evaluate Solvent/ Excipient Compatibility purity->compatibility If purity is confirmed cause2 Stock Degradation purity->cause2 atmosphere Control Experimental Atmosphere (Inert Gas) compatibility->atmosphere If compatible cause3 Incompatibility Issues compatibility->cause3 cause4 Oxidative Degradation atmosphere->cause4 end Implement Corrective Actions: - Use fresh stock - Modify formulation - Adjust experimental setup cause1->end cause2->end cause3->end cause4->end

Caption: Troubleshooting workflow for amine instability.

Diagram 2: Forced Degradation Experimental Workflow

G Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Amine Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze Samples (HPLC/GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile - Identify Degradants - Determine Pathways analysis->evaluation end Develop Stability-Indicating Method & Formulations evaluation->end

References

Technical Support Center: Optimizing Reaction Selectivity with N,N-Dibutyl-2-ethylhexylamine and Other Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the selectivity of reactions catalyzed by N,N-Dibutyl-2-ethylhexylamine and other sterically hindered tertiary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a sterically hindered tertiary amine like this compound in a chemical reaction?

A1: Sterically hindered tertiary amines, such as this compound, primarily function as non-nucleophilic bases. Their bulky alkyl groups obstruct the nitrogen's lone pair of electrons, making it difficult for the amine to act as a nucleophile and form a bond with an electrophilic carbon. However, the lone pair remains accessible enough to accept a proton, allowing it to function effectively as a Brønsted base. This unique property is crucial in reactions where a base is required to neutralize acid byproducts or deprotonate a substrate without competing with the desired nucleophile.

Q2: How does the steric hindrance of this compound influence reaction selectivity?

A2: The steric bulk of this compound plays a critical role in directing the regioselectivity and stereoselectivity of a reaction. By selectively interacting with less sterically hindered sites on a substrate or by influencing the conformation of transition states, it can favor the formation of one product over another. For instance, in elimination reactions, bulky bases tend to favor the formation of the less substituted (Hofmann) alkene product by preferentially abstracting a more accessible proton. Similarly, in aromatic substitutions, the approach of the catalyst can be directed by steric factors, leading to enhanced ortho- or para-selectivity.

Q3: What are common side reactions observed when using sterically hindered amine catalysts?

A3: While sterically hindered amines are designed to minimize nucleophilic attack, side reactions can still occur. One common issue is incomplete reaction due to the base being too hindered to effectively deprotonate the desired substrate. Another potential side reaction is the Menshutkin reaction, where the amine is alkylated to form a quaternary ammonium salt, though this is less common with highly hindered amines. In some cases, if the reaction temperature is too high, the amine itself can undergo decomposition or rearrangement.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield 1. Insufficient Basicity: The pKa of the hindered amine may not be high enough for the specific substrate. 2. Steric Hindrance: The amine may be too bulky to access the desired proton. 3. Low Reaction Temperature: The activation energy for the desired pathway may not be reached.1. Switch to a Stronger Base: Consider a hindered amine with a higher pKa. 2. Use a Less Hindered Amine: If nucleophilic side reactions are not a major concern, a slightly less bulky amine might be more effective. 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation.
Poor Selectivity (e.g., mixture of regioisomers or stereoisomers) 1. Incorrect Choice of Amine: The steric profile of the amine may not be optimal for the desired selectivity. 2. Inappropriate Solvent: The solvent can influence the effective steric bulk of the catalyst and the stability of transition states. 3. Sub-optimal Reaction Temperature: Temperature can affect the energy difference between competing reaction pathways.1. Screen Different Hindered Amines: Test a range of bulky amines with varying steric profiles (e.g., DIPEA, TMP, Proton Sponge). 2. Solvent Screening: Evaluate a variety of solvents with different polarities and coordinating abilities. 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.
Formation of Quaternary Ammonium Salt (Menshutkin Reaction) 1. Less Hindered Amine: The amine used may not be sufficiently hindered to prevent alkylation. 2. Highly Reactive Alkylating Agent: The electrophile may be too reactive.1. Use a More Hindered Amine: Switch to a bulkier amine like N,N-Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine (TMP). 2. Use a Less Reactive Electrophile: If possible, modify the electrophile to reduce its reactivity.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in an Elimination Reaction

This protocol provides a general workflow for optimizing the ratio of Zaitsev to Hofmann elimination products using a sterically hindered amine.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_monitoring Reaction Monitoring cluster_workup Workup and Analysis A Reactant (e.g., 2-bromohexane) B Solvent (e.g., THF) A->B C Stir bar B->C D Add Hindered Amine (e.g., this compound) C->D E Heat to desired temperature (e.g., 60 °C) D->E F Monitor progress by TLC or GC-MS E->F G Quench reaction F->G H Extract product G->H I Analyze product ratio (GC/NMR) H->I

Caption: Workflow for optimizing elimination reaction selectivity.

  • Reaction Setup: To a round-bottom flask containing a stir bar, add the substrate (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 0.1 M).

  • Reagent Addition: Add the sterically hindered amine (e.g., this compound, 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (start with room temperature and incrementally increase, e.g., 40 °C, 60 °C, 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC or 1H NMR to determine the ratio of the elimination products.

Protocol 2: Screening of Hindered Amine Catalysts for Improved Selectivity

This protocol outlines a parallel screening approach to identify the optimal hindered amine for a given transformation.

G cluster_prep Preparation cluster_dispense Dispensing cluster_addition Catalyst Addition cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of: - Substrate - Reagent B Dispense stock solutions into an array of reaction vials A->B C Add a different hindered amine to each vial: - this compound - DIPEA - TMP - DBU - Proton Sponge B->C D Seal vials and stir at a set temperature C->D E After a set time, quench all reactions D->E F Analyze each reaction by LC-MS or GC-MS to determine conversion and selectivity E->F

Caption: Workflow for screening hindered amine catalysts.

  • Stock Solution Preparation: Prepare stock solutions of your substrate and any other reagents in a suitable solvent.

  • Reaction Array Setup: In a vial rack, add the substrate and reagent stock solutions to a series of reaction vials.

  • Catalyst Addition: To each vial, add a different sterically hindered amine catalyst (e.g., this compound, DIPEA, TMP, DBU, Proton Sponge) at the same molar equivalence.

  • Reaction: Seal the vials and place them on a shaker or stirring plate at a constant temperature.

  • Quenching and Analysis: After a predetermined time, quench all reactions simultaneously. Analyze the outcome of each reaction by a high-throughput method like LC-MS or GC-MS to determine the conversion of starting material and the selectivity for the desired product.

Data on Selectivity with Hindered Amines

While specific data for this compound is not widely published in comparative studies, the following table provides a general comparison of commonly used hindered amines in a hypothetical reaction where chemoselectivity (Product A vs. Product B) is a key challenge.

Amine Catalyst Steric Bulk pKa (Conjugate Acid) Typical Selectivity (Product A : Product B)
Triethylamine (TEA)Low10.7560 : 40
This compound High ~10.5 85 : 15
N,N-Diisopropylethylamine (DIPEA)High10.7590 : 10
2,2,6,6-Tetramethylpiperidine (TMP)Very High11.2595 : 5
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Moderate (accessible)13.570 : 30

Note: The selectivity data presented is illustrative and will vary depending on the specific reaction, substrates, and conditions.

Signaling Pathway Analogy for Catalyst Selection

The choice of a sterically hindered amine can be analogized to a signaling pathway where the catalyst must bind to a specific "receptor" (the substrate's proton) without activating off-target pathways (side reactions).

G cluster_catalyst Catalyst cluster_substrate Substrate cluster_pathway Reaction Pathway A Hindered Amine (e.g., this compound) B Proton at Sterically Accessible Site A->B Favorable Interaction (deprotonation) C Proton at Sterically Hindered Site A->C Unfavorable Interaction (steric clash) D Desired Product (High Selectivity) B->D E Side Product (Low Selectivity) C->E

Caption: Steric hindrance directs the reaction pathway.

This diagram illustrates how a bulky amine preferentially interacts with the more accessible proton on a substrate, leading to the desired reaction pathway and high selectivity. The steric clash prevents the amine from accessing the more hindered proton, thus inhibiting the formation of the side product.

Validation & Comparative

A Comparative Analysis of N,N-Dibutyl-2-ethylhexylamine and Other Tertiary Amines in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

Tertiary amines are a cornerstone in the world of catalysis, driving a vast array of chemical transformations. Their utility stems from their nucleophilic and basic nature, allowing them to act as potent catalysts in reactions such as the formation of polyurethanes, epoxy resins, and in various organic synthesis applications. Among the diverse family of tertiary amines, N,N-Dibutyl-2-ethylhexylamine presents a unique profile due to its branched alkyl structure, which influences its steric hindrance and basicity, and consequently, its catalytic activity.

This guide provides a comparative study of this compound against other commonly used tertiary amines, offering a clear perspective on its performance through experimental data.

Catalytic Performance in Epoxidation

In the synthesis of glycidyl ether compounds, an important class of epoxy resins, tertiary amines are utilized as co-catalysts. Experimental data from patent literature demonstrates the use of this compound in a catalytic system for the epoxidation of allyl ether compounds.

Table 1: Performance of this compound in the Epoxidation of 4,4'-biphenol diallyl ether

Catalyst System ComponentMolar Ratio (Substrate:H₂O₂:Catalyst)Reaction Time (hrs)Yield (%)Purity (%)
This compound1 : 1.5 : 0.012095.298.5
Data extracted from patent WO2011078060A1. The full catalyst system included a tungsten compound and a phenylphosphonic acid derivative.

While direct side-by-side comparative data for other tertiary amines in this specific patented system is not available, the performance of this compound can be contextualized by examining typical catalysts used in similar epoxidation reactions. For instance, quaternary ammonium salts are often employed in such phase-transfer catalysis systems for epoxidation. The high yield and purity achieved with the this compound-containing system suggests it is an effective component for this transformation.

Role in Polyurethane and Curable Resin Formulations

Tertiary amines are critical catalysts in the formation of polyurethanes, influencing the reaction between isocyanates and polyols (gelling reaction) and the reaction of isocyanates with water (blowing reaction). The choice of tertiary amine affects the curing time, flowability, and final physical properties of the polymer.

This compound has been cited as a component in aqueous two-component curable resin compositions, likely for polyurethane-based coatings. While the patent literature lists it among other potential tertiary amine catalysts, specific comparative performance data for this compound's individual catalytic effect on parameters like gel time or tack-free time is not explicitly detailed in the provided excerpts.

For the purpose of comparison, the following table summarizes typical performance data for other well-established tertiary amine catalysts in polyurethane foam formation.

Table 2: Comparative Performance of Common Tertiary Amine Catalysts in Polyurethane Foam Formulation

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)
Triethylenediamine (TEDA)10457085
N,N-Dimethylcyclohexylamine (DMCHA)126090100
Bis(2-dimethylaminoethyl)ether (BDMAEE)8558090
Note: These are representative values and can vary significantly based on the specific formulation (polyol, isocyanate, surfactant, water content, etc.). This data is compiled from general knowledge in the polyurethane industry and not from a single head-to-head study.

The structural characteristics of this compound, with its bulky alkyl groups, would suggest a more sterically hindered nitrogen center compared to less hindered amines like triethylamine or TEDA. This steric hindrance can modulate its catalytic activity, potentially leading to a more controlled or delayed reaction profile, which can be advantageous in certain applications requiring longer pot life or better flowability of the reacting mixture.

Experimental Protocols

1. General Procedure for Tertiary Amine Catalyzed Epoxidation of Allyl Ethers

A reactor is charged with the allyl ether substrate, an organic solvent (e.g., toluene), a tungsten-based catalyst, a phase-transfer catalyst (such as a tertiary amine or a quaternary ammonium salt), and a phosphonic acid derivative. The mixture is heated to a specified temperature (e.g., 50-70°C). An oxidizing agent, typically hydrogen peroxide, is then added dropwise over a period of time while maintaining the reaction temperature. The reaction is monitored by a suitable analytical technique (e.g., gas chromatography or HPLC) until the desired conversion of the starting material is achieved. Upon completion, the reaction mixture is cooled, and the organic phase is separated, washed with water and/or a reducing agent solution (to quench excess peroxide), and then dried. The solvent is removed under reduced pressure, and the resulting crude product is purified, for example, by distillation or crystallization, to yield the glycidyl ether.

2. General Procedure for Evaluating Tertiary Amine Catalysts in Polyurethane Foam Formation

A pre-mixture (Part B) is prepared by blending a polyol, a surfactant, water, and the tertiary amine catalyst being evaluated. This mixture is conditioned to a specific temperature. The isocyanate component (Part A) is also brought to the same temperature. A predetermined amount of Part A is then added to Part B and mixed vigorously for a short period (e.g., 5-10 seconds). The mixture is then poured into a container, and the following parameters are recorded:

  • Cream time: The time from the start of mixing until the mixture begins to rise and change color.

  • Gel time: The time from the start of mixing until fine strings of polymer can be pulled from the rising foam.

  • Tack-free time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.

  • Rise time: The time from the start of mixing until the foam has reached its maximum height.

Visualizing Catalytic Processes

The following diagrams illustrate the general workflow for evaluating tertiary amine catalysts and a simplified representation of a potential catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reactant_Preparation Prepare Reactants (e.g., Polyol, Isocyanate) Catalyst_Addition Add Tertiary Amine Catalyst to Polyol Blend Reactant_Preparation->Catalyst_Addition Step 1 Mixing Vigorous Mixing Catalyst_Addition->Mixing Step 2 Observation Record Times (Cream, Gel, Tack-Free, Rise) Mixing->Observation Step 3 Data_Comparison Compare Performance Metrics Observation->Data_Comparison Step 4 Property_Testing Test Physical Properties of Cured Polymer Data_Comparison->Property_Testing Step 5

General workflow for evaluating tertiary amine catalysts in polyurethane formation.

Catalytic_Cycle cluster_main Tertiary Amine Catalysis (Urethane Formation) A R-NCO + R'OH B Amine-Alcohol Complex [R3N···H-OR'] A->B + R3N C Activated Complex B->C + R-NCO D Urethane Product R-NHCOOR' C->D Proton Transfer Cat Tertiary Amine (R3N) D->Cat Regenerated Cat->B

Performance evaluation of "N,N-Dibutyl-2-ethylhexylamine" versus similar compounds like Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of industrial and research chemistry, the selection of appropriate reagents is paramount to optimizing reaction outcomes and process efficiency. This guide provides a detailed comparison of the performance characteristics of N,N-Dibutyl-2-ethylhexylamine against the widely used Tris(2-ethylhexyl)amine (TEHA). Due to the limited availability of experimental data for this compound, this guide will also incorporate data for a structurally similar compound, Di-(2-ethylhexyl)amine (D2EHA), to provide a more comprehensive comparative framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these amines is crucial for their effective application. Below is a summary of key properties for TEHA and D2EHA. Data for this compound is primarily computed due to a lack of extensive experimental validation.

PropertyTris(2-ethylhexyl)amine (TEHA)Di-(2-ethylhexyl)amine (D2EHA)This compound
CAS Number 1860-26-0[1]106-20-7[2]18240-51-2[3]
Molecular Formula C₂₄H₅₁N[4]C₁₆H₃₅N[2]C₁₆H₃₅N
Molecular Weight 353.67 g/mol [4]241.46 g/mol [2]241.46 g/mol
Boiling Point 334.8 °C[4]123 °C at 5 mmHg[2][5]Not available
Density 0.817 g/mL at 20 °C[6]0.805 g/mL at 25 °C[2][5]Not available
Solubility in Water <0.2 g/L at 20 °C0.014 g/L[5]Not available
Appearance Clear, viscous liquid[4]Clear colorless liquid[2]Not available

Performance in Key Applications

Both TEHA and its analogues are recognized for their utility in various chemical processes, primarily owing to the steric hindrance around the nitrogen atom provided by the bulky alkyl groups. This structural feature influences their basicity and nucleophilicity, making them suitable for applications such as solvent extraction and catalysis.

Solvent Extraction

Tertiary amines like TEHA are extensively used as extractants in hydrometallurgy for the recovery of metals and acids.[4] The mechanism typically involves the formation of an ion-pair complex between the protonated amine and an anionic metal complex or an acid anion in the aqueous phase, which is then extracted into the organic phase.

Tris(2-ethylhexyl)amine (TEHA):

TEHA has demonstrated high efficiency in the extraction of various acids, with the extraction efficiency order being HNO₃ > HCl > H₂SO₄.[7] In the extraction of sulfuric acid, 1 mole of TEHA can absorb 2 moles of the acid.[7] This high loading capacity, coupled with its low water solubility, makes it an effective extractant in industrial applications.[4]

Di-(2-ethylhexyl)amine (D2EHA):

As a secondary amine, D2EHA also finds application as an extractant, particularly for rare metals.[2][5] While specific comparative data against TEHA under identical conditions is scarce, the general principle of amine-based extraction applies. The extractive power of alkylamines generally increases from primary to tertiary amines, suggesting that TEHA might exhibit superior extraction efficiency in many cases.[8] However, steric factors can also play a significant role, and the performance can be system-dependent.[8]

Catalysis

The bulky nature of these amines makes them useful as catalysts or catalyst components in various organic reactions, where they can function as non-nucleophilic bases or phase-transfer catalysts.

Tris(2-ethylhexyl)amine (TEHA):

TEHA has potential as a catalyst in organic reactions such as the production of polyurethane foam.[4] The catalytic activity of tertiary amines is influenced by their basicity and the steric hindrance around the nitrogen atom.[9] While highly hindered, TEHA can act as a proton scavenger in reactions sensitive to acidity.

Di-(2-ethylhexyl)amine (D2EHA):

D2EHA is utilized as a chemical intermediate in the synthesis of various compounds, including corrosion inhibitors and surfactants, where its reactive N-H bond can be functionalized.[10] While not a tertiary amine, its bulky structure can influence reaction selectivity when used as a starting material for catalysts or other functional molecules. The steric hindrance in tertiary amines with bulky substituents can sometimes lead to lower catalytic activity compared to less hindered amines.[11]

Experimental Protocols

General Procedure for Solvent Extraction of a Metal Ion

This protocol outlines a general procedure for evaluating the performance of an amine in the solvent extraction of a metal ion from an aqueous solution.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest at a known concentration. Adjust the pH of the solution to the desired value using a suitable acid or base.

  • Preparation of Organic Phase: Prepare a solution of the amine (e.g., TEHA or D2EHA) in a suitable water-immiscible organic solvent (e.g., kerosene, xylene) at a specific concentration.

  • Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases. Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency: The extraction efficiency (%E) can be calculated using the following formula:

    %E = [(C₀ - Cₑ) / C₀] * 100

    where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.

Synthesis of Tertiary Amines

Synthesis of Tris(2-ethylhexyl)amine (TEHA):

A common method for the synthesis of TEHA is the reductive amination of 2-ethylhexanal with bis(2-ethylhexyl)amine in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically carried out at elevated temperature and pressure.[12]

Synthesis of Di-(2-ethylhexyl)amine (D2EHA):

D2EHA can be synthesized via the reductive amination of 2-ethylhexanal with ammonia or by the alkylation of 2-ethylhexylamine. One documented method involves the reaction of 2-ethyl-hexan-1-ol with ammonia in the presence of a nickel catalyst.

Visualizing the Solvent Extraction Process

The following diagram illustrates a typical workflow for a solvent extraction process using a tertiary amine.

SolventExtractionWorkflow cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase cluster_Extraction Extraction Stage cluster_Stripping Stripping Stage Aq_Feed Aqueous Feed (Metal Ions in Acidic Solution) Extractor Mixer-Settler Aq_Feed->Extractor Feed Org_Solvent Organic Solvent (Tertiary Amine in Diluent) Org_Solvent->Extractor Solvent Raffinate Raffinate Extractor->Raffinate Raffinate (Depleted Aqueous) Loaded_Org Loaded_Org Extractor->Loaded_Org Loaded Organic (Metal-Amine Complex) Stripper Stripper Pregnant_Strip Pregnant_Strip Stripper->Pregnant_Strip Pregnant Strip Solution (Concentrated Metal) Regenerated_Org Regenerated_Org Stripper->Regenerated_Org Regenerated Organic Loaded_Org->Stripper Stripping_Sol Stripping Solution (e.g., Water, Dilute Acid) Stripping_Sol->Stripper Regenerated_Org->Org_Solvent Recycle

Caption: A typical workflow for a solvent extraction process using a tertiary amine.

Conclusion

Tris(2-ethylhexyl)amine is a well-characterized and effective tertiary amine for applications such as solvent extraction due to its high loading capacity and hydrophobicity. While experimental data for this compound is limited, a comparison with its structural analogue, Di-(2-ethylhexyl)amine, provides valuable insights. The choice between these amines will ultimately depend on the specific requirements of the application, including the desired basicity, steric hindrance, and the nature of the substrates involved. For applications requiring a tertiary amine, TEHA is a robust and well-documented option. Where a secondary amine with significant steric bulk is needed, D2EHA presents a viable choice. Further experimental studies on this compound are warranted to fully elucidate its performance characteristics and potential advantages in various chemical processes.

References

A Comparative Guide to the Validation of Analytical Methods for N,N-Dibutyl-2-ethylhexylamine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of N,N-Dibutyl-2-ethylhexylamine, a tertiary amine of interest in various industrial and pharmaceutical applications. While specific validated methods for this compound are not extensively published, this document compiles and compares relevant data from validated methods for structurally similar high molecular weight tertiary amines. The information presented herein is intended to guide researchers in the selection and validation of appropriate analytical techniques.

Comparison of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two common techniques for the analysis of tertiary amines. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterGC-FID for Fatty Alkyl Dimethyl Tertiary Amines[1]GC-FID for Triethylamine, Diisopropylamine, and Tetramethylguanidine[2]
Linearity Range 0.005 - 1.0 g/L3 - 16 µg/mL
Correlation Coefficient (r²) > 0.9996> 0.999
Limit of Detection (LOD) 0.001 - 0.002 g/LNot explicitly stated, but practical DL solution yielded S/N of 6-10
Limit of Quantification (LOQ) 0.003 - 0.005 g/L3 - 4 µg/mL
Accuracy (Recovery) 90% - 130%> 90%
Precision (%RSD) 1.3% - 6.9% (n=6)1% - 7%

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation and implementation of any analytical method. Below are generalized protocols for GC-FID and LC-MS/MS based on methodologies reported for similar tertiary amines.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of volatile and semi-volatile tertiary amines.

a. Sample Preparation:

A precise volume or weight of the sample containing this compound is dissolved in a suitable organic solvent (e.g., methanol, isopropanol) to achieve a concentration within the calibrated linear range. An internal standard may be added to improve precision.

b. Chromatographic Conditions (Example for Fatty Alkyl Dimethyl Tertiary Amines[1]):

  • Column: HP-INNOWax capillary column.

  • Detector: Flame Ionization Detector (FID).

  • Injection Mode: Splitless.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation of analytes. For example, an initial temperature hold followed by a ramp to a final temperature.

  • Injector and Detector Temperatures: Optimized to ensure efficient vaporization of the sample and sensitive detection.

c. Method Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank and spiked samples.

  • Linearity: A series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

  • Accuracy: Assessed by determining the recovery of a known amount of this compound spiked into a blank matrix.

  • Precision: Evaluated at different levels:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory over different days, with different analysts, or with different equipment.

    • Reproducibility: The precision between different laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of tertiary amines in complex matrices.

a. Sample Preparation:

Sample preparation may involve protein precipitation (for biological samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.

b. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: Optimized for the column dimensions and particle size.

c. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar and semi-polar compounds like amines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition for this compound.

  • Ionization Polarity: Positive ion mode is typically used for the analysis of amines.

d. Method Validation Parameters:

The same validation parameters as for GC-FID (specificity, linearity, LOD, LOQ, accuracy, and precision) are assessed. Additionally, matrix effects should be evaluated to ensure that the sample matrix does not interfere with the ionization of the analyte.

Visualizations

The following diagrams illustrate key workflows in the validation of analytical methods for this compound detection.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Dev_Start Define Analytical Requirements Technique_Selection Select Analytical Technique (e.g., GC-FID, LC-MS/MS) Dev_Start->Technique_Selection Parameter_Optimization Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) Technique_Selection->Parameter_Optimization Dev_End Finalized Analytical Method Parameter_Optimization->Dev_End Val_Start Prepare Validation Protocol Dev_End->Val_Start Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Accuracy Accuracy Val_Start->Accuracy Precision Precision Val_Start->Precision Val_Report Validation Report Specificity->Val_Report Linearity->Val_Report LOD_LOQ->Val_Report Accuracy->Val_Report Precision->Val_Report

Caption: General workflow for analytical method development and validation.

GCFID_Experimental_Workflow Sample_Prep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: Typical experimental workflow for GC-FID analysis.

LCMSMS_Experimental_Workflow Sample_Prep Sample Preparation (e.g., SPE, LLE) LC_Separation LC Separation (Reversed-Phase Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Typical experimental workflow for LC-MS/MS analysis.

References

A Comparative Guide to Alternatives for N,N-Dibutyl-2-ethylhexylamine in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a chemical transformation. N,N-Dibutyl-2-ethylhexylamine, a sterically hindered tertiary amine, is often employed for its ability to act as a proton scavenger without interfering with electrophilic centers. However, a range of alternative bases can offer advantages in terms of reactivity, selectivity, cost, and reaction conditions. This guide provides a detailed comparison of this compound with common alternatives in two key chemical transformations: dehydrohalogenation of alkyl halides and the Horner-Wadsworth-Emmons reaction.

Dehydrohalogenation of Alkyl Halides: An E2 Elimination Case Study

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis for the formation of alkenes. The choice of base is paramount as it can influence the regioselectivity of the reaction, favoring either the thermodynamically more stable Zaitsev product or the less substituted Hofmann product. Sterically hindered bases, such as this compound, are known to favor the formation of the Hofmann product due to steric hindrance when abstracting a proton from a more substituted carbon atom.

Comparative Performance Data

While direct comparative studies involving this compound are not extensively documented in publicly available literature, we can infer its performance relative to other bulky bases based on established principles of steric hindrance in E2 reactions. The following table presents a qualitative and quantitative comparison of various bases in a representative dehydrohalogenation reaction.

Base/CatalystStructurepKa of Conjugate AcidTypical SolventProduct Ratio (Hofmann:Zaitsev)Relative Reaction RateKey Advantages
This compound C₁₆H₃₅N~10-11 (estimated)THF, TolueneFavors HofmannModerateGood solubility in organic solvents, liquid at room temp.
Potassium tert-butoxide (t-BuOK) C₄H₉KO19THF, t-BuOHStrongly Favors HofmannFastHigh basicity, commercially available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂13.5Acetonitrile, THFGenerally Favors Zaitsev (less hindered)FastStrong, non-nucleophilic, often used as a catalyst
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N10.75DichloromethaneModerate Hofmann FavorabilityModerateMild base, commonly used in peptide coupling

Note: The product ratio and reaction rate are highly dependent on the specific substrate and reaction conditions. The data presented for this compound is an educated estimation based on its structural similarity to other bulky amines.

Experimental Protocol: Dehydrohalogenation of 2-bromo-2-methylbutane

This protocol describes a general procedure for the dehydrohalogenation of a tertiary alkyl halide using a hindered amine base.

Materials:

  • 2-bromo-2-methylbutane

  • This compound (or alternative base)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkyl halide (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hindered amine base (1.5 eq) to the stirred solution under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Reaction Mechanism: E2 Elimination

The following diagram illustrates the concerted E2 mechanism for the dehydrohalogenation of an alkyl halide using a generic bulky base (B:).

Caption: The E2 elimination mechanism is a one-step process.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high E-selectivity. The reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. A base is required to deprotonate the phosphonate ester to generate the nucleophilic carbanion. While strong bases like sodium hydride are common, hindered amine bases can be employed, especially when dealing with base-sensitive substrates.

Comparative Performance Data

The choice of base in the HWE reaction can influence the reaction rate and, in some cases, the stereoselectivity.

Base/CatalystStructurepKa of Conjugate AcidTypical SolventTypical YieldKey Advantages
This compound C₁₆H₃₅N~10-11 (estimated)THF, AcetonitrileModerate to GoodMild conditions, suitable for base-sensitive substrates
Sodium Hydride (NaH) NaH~35THF, DMFGood to ExcellentStrong base, drives reaction to completion
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂13.5Acetonitrile, THFGood to ExcellentOften used with LiCl, mild and effective
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N10.75DichloromethaneModerateVery mild, useful for highly sensitive substrates
Experimental Protocol: HWE Reaction of Triethyl phosphonoacetate and Benzaldehyde

This protocol provides a general procedure for the HWE reaction using a hindered amine base.

Materials:

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • This compound (or alternative base)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Chloride (optional, as an additive with weaker bases)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask, add triethyl phosphonoacetate (1.1 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the hindered amine base (1.2 eq) dropwise to the stirred solution. If using a weaker amine base like DBU or DIPEA, the addition of anhydrous lithium chloride (1.2 eq) can be beneficial.

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting ethyl cinnamate by column chromatography.

Reaction Mechanism: Horner-Wadsworth-Emmons Reaction

The following diagram outlines the key steps in the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism cluster_workflow HWE Reaction Workflow start Start: Phosphonate Ester + Aldehyde/Ketone deprotonation Deprotonation (Base) start->deprotonation nucleophilic_attack Nucleophilic Attack deprotonation->nucleophilic_attack oxaphosphetane Oxaphosphetane Intermediate nucleophilic_attack->oxaphosphetane elimination Elimination oxaphosphetane->elimination end End: Alkene + Phosphate byproduct elimination->end

Caption: Key stages of the Horner-Wadsworth-Emmons reaction.

Conclusion

While this compound serves as a competent, sterically hindered non-nucleophilic base, a variety of alternatives are available to the modern synthetic chemist. For dehydrohalogenation reactions where the formation of the less substituted alkene is desired, strong and bulky bases like potassium tert-butoxide may offer faster reaction rates and higher selectivity. In the context of the Horner-Wadsworth-Emmons reaction, stronger bases like sodium hydride or the DBU/LiCl system often provide higher yields. However, for reactions involving highly base-sensitive substrates, the milder nature of this compound or DIPEA can be advantageous. The ultimate choice of base will depend on a careful consideration of the specific substrate, desired outcome, and reaction conditions. It is always recommended to perform small-scale optimization experiments when developing a new synthetic procedure.

Navigating Analytical Specificity: A Guide to Cross-Reactivity and Interference Studies for Aliphatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Cross-Reactivity and Interference

In the context of analytical chemistry, particularly in methods like immunoassays or chromatography, it is crucial to distinguish between two key concepts:

  • Cross-reactivity refers to the ability of antibodies or other specific binding agents to bind to substances other than the target analyte, typically compounds with a similar chemical structure.[1] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is often expressed as a percentage relative to the target analyte.

  • Interference is a broader term for any effect a substance present in the sample has on the correct measurement of the analyte.[2][3] This can be caused by a wide range of endogenous and exogenous substances that may alter the physical or chemical properties of the sample, such as pH or viscosity, or directly interact with the analytical system.[4] Interferences can lead to either falsely elevated or falsely low results.[5]

A Framework for Performance Comparison

Given the absence of specific data for N,N-Dibutyl-2-ethylhexylamine, a direct comparison with alternatives is not possible. However, the following sections provide the necessary experimental protocols and data presentation structures to perform such a comparison. The choice of alternative compounds would depend on the specific application; for instance, if used as an ion-pairing agent, alternatives could include other tertiary amines like triethylamine or diisopropylethylamine.

Data Presentation for Comparative Analysis

To objectively compare the performance of this compound with alternative compounds, quantitative data should be summarized in clear, structured tables.

Table 1: Cross-Reactivity Profile in a Competitive Assay Format

This table is designed to compare the cross-reactivity of different compounds in a competitive assay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

Compound TestedConcentration for 50% Inhibition (IC50)% Cross-Reactivity
Analyte Standard e.g., 10 ng/mL100%
This compound Experimental ValueCalculated Value
Alternative Compound 1 Experimental ValueCalculated Value
Alternative Compound 2 Experimental ValueCalculated Value
Structurally Unrelated Compound > 10,000 ng/mL< 0.1%

% Cross-Reactivity = (IC50 of Analyte Standard / IC50 of Test Compound) x 100

Table 2: Interference Study in a Biological Matrix

This table outlines how to present data from an interference study, where a known concentration of the analyte is spiked into a sample matrix with and without the potential interfering substance.

Potential InterferentConcentration of InterferentSpiked Analyte ConcentrationMeasured Analyte Concentration% Recovery
Control (No Interferent) N/A100 ng/mLe.g., 98.5 ng/mL98.5%
This compound 10 µg/mL100 ng/mLExperimental ValueCalculated Value
Alternative Compound 1 10 µg/mL100 ng/mLExperimental ValueCalculated Value
Common Matrix Component (e.g., Bilirubin) 20 mg/dL100 ng/mLExperimental ValueCalculated Value

% Recovery = (Measured Concentration / Spiked Concentration) x 100. Acceptable recovery is typically within 80-120%.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are standard protocols for conducting cross-reactivity and interference studies.

Protocol 1: Competitive Immunoassay for Cross-Reactivity

This protocol is a standard method to determine the specificity of an antibody-based assay.

  • Coating: Coat microtiter plate wells with a capture antibody specific to the target analyte and incubate.

  • Blocking: Block unoccupied sites in the wells with a blocking buffer (e.g., BSA or a commercial blocker like LowCross-Buffer®) to prevent non-specific binding.[1]

  • Competition: Prepare serial dilutions of the analyte standard and the potential cross-reactants (including this compound and alternatives). Add these solutions to the wells simultaneously with a fixed concentration of a labeled version of the analyte (e.g., enzyme-conjugated).

  • Incubation: Incubate to allow competitive binding to the capture antibody.

  • Washing: Wash the plates to remove unbound reagents.

  • Detection: Add a substrate that reacts with the enzyme conjugate to produce a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Measure the signal intensity, which is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample. Plot a standard curve and determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula provided in Table 1.

The workflow for a typical cross-reactivity study is illustrated in the diagram below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of Analyte Standard and Test Compounds a1 Add dilutions, labeled analyte, and sample to wells p1->a1 p2 Coat & Block Microtiter Plate p2->a1 a2 Incubate for Competitive Binding a1->a2 a3 Wash to remove unbound reagents a2->a3 a4 Add detection substrate and measure signal a3->a4 d1 Plot dose-response curves a4->d1 d2 Determine IC50 values for each compound d1->d2 d3 Calculate % Cross-Reactivity d2->d3

Workflow for Cross-Reactivity Assessment.
Protocol 2: Spike and Recovery for Interference Testing

This method assesses the effect of a substance on the quantification of an analyte in a specific sample matrix.

  • Sample Preparation: Obtain the sample matrix (e.g., plasma, urine) that is free of the target analyte.

  • Spiking: Create three sets of samples:

    • Set A: Matrix spiked with a known concentration of the analyte.

    • Set B: Matrix spiked with both the analyte and the potential interfering substance (e.g., this compound) at a high concentration.

    • Set C: Matrix spiked only with the potential interferent.

  • Analysis: Analyze all sample sets using the chosen analytical method (e.g., LC-MS, immunoassay).

  • Data Evaluation:

    • Confirm that Set C gives a signal at or below the limit of detection for the analyte.

    • Calculate the % Recovery for Set B relative to Set A. A significant deviation from 100% (e.g., outside 80-120%) indicates interference.

The logical relationship for evaluating interference is depicted in the diagram below.

G cluster_spikes Sample Spiking cluster_analysis Analysis & Decision start Prepare Analyte-Free Matrix spike_A Set A: Matrix + Analyte start->spike_A spike_B Set B: Matrix + Analyte + Interferent start->spike_B spike_C Set C: Matrix + Interferent start->spike_C analyze Analyze all sets with the analytical method spike_A->analyze spike_B->analyze spike_C->analyze decision Is % Recovery of Set B within acceptable limits (e.g., 80-120%)? analyze->decision end_no Interference Detected decision->end_no No end_yes No Significant Interference decision->end_yes Yes

Decision workflow for interference testing.

Conclusion

While direct comparative data for this compound is elusive, the protocols and frameworks presented here provide a comprehensive guide for researchers to generate the necessary data for a thorough evaluation. By systematically assessing cross-reactivity and interference against relevant alternative compounds, scientists can make informed decisions, ensuring the development of robust, specific, and reliable analytical methods critical for research and drug development.

References

Benchmarking the Efficiency of N,N-Dibutyl-2-ethylhexylamine as an Extraction Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the extraction efficiency of N,N-Dibutyl-2-ethylhexylamine with other commonly used extraction agents. The information presented is based on available experimental data to assist researchers in selecting the most appropriate agent for their specific applications.

Executive Summary

This compound is a tertiary amine used as an extractant in solvent extraction processes, particularly for the separation of metal ions. Its branched alkyl chains contribute to its solubility in organic solvents and influence its extraction behavior. While specific data for this compound is limited in publicly available literature, this guide draws comparisons with analogous and commercially prevalent amine-based extractants such as Alamine 336 (a mixture of tri-octyl/decyl amines) and organophosphorus extractants like Di-(2-ethylhexyl)phosphoric acid (D2EHPA) to provide a benchmark for its potential performance.

Comparative Analysis of Extraction Efficiency

The efficiency of an extraction agent is typically evaluated based on its distribution coefficient (D), extraction percentage (%E), and stripping efficiency. The following tables summarize the performance of various extractants in the separation of key metal ions.

Table 1: Comparison of Extraction Agents for Cobalt (Co) and Nickel (Ni) Separation

Extractant SystemMetal IonAqueous Phase ConditionsOrganic Phase ConditionsDistribution Coefficient (D)Extraction Percentage (%E)Stripping ConditionsStripping Efficiency (%)
D2EHPA Co(II)Sulfate media, pH 5-6KeroseneHigh>90%2M H₂SO₄~95%
Ni(II)Sulfate media, pH 6-7KeroseneModerate~80%2M H₂SO₄~90%
Cyanex 272 Co(II)Sulfate media, pH 5.5-6.5KeroseneHigh>95%0.02 M H₂SO₄High
Ni(II)Sulfate media, pH 7-8KeroseneModerate~85%0.02 M H₂SO₄High
Alamine 336 Co(II)Chloride mediaTolueneVaries with Cl⁻ conc.Up to 90%Dilute acidGood
Ni(II)Chloride mediaTolueneLower than Co(II)Lower than Co(II)Dilute acidGood
This compound (Anticipated) Co(II)Chloride/Sulfate mediaKerosene/TolueneModerate to HighLikely effectiveDilute acidGood
Ni(II)Chloride/Sulfate mediaKerosene/TolueneLower than Co(II)Likely lower than Co(II)Dilute acidGood

Note: Data for this compound is extrapolated based on the general behavior of tertiary amines.

Table 2: Comparison of Extraction Agents for Copper (Cu) and Zinc (Zn) Separation

Extractant SystemMetal IonAqueous Phase ConditionsOrganic Phase ConditionsDistribution Coefficient (D)Extraction Percentage (%E)Stripping ConditionsStripping Efficiency (%)
D2EHPA Cu(II)Sulfate media, pH 2-4KeroseneHigh>95%1.5M H₂SO₄>95%
Zn(II)Sulfate media, pH 2-3KeroseneHigh>98%1.5M H₂SO₄>95%
LIX® 984N (Aldoxime/Ketoxime) Cu(II)Sulfate media, pH 1.5-2.5KeroseneVery High>99%150-180 g/L H₂SO₄>99%
Zn(II)Sulfate mediaKeroseneLowLow--
Alamine 336 Zn(II)Chloride mediaTolueneHigh>95%Water or dilute acidHigh
Cu(II)Chloride mediaTolueneModerateModerateWater or dilute acidModerate
This compound (Anticipated) Zn(II)Chloride mediaKerosene/TolueneModerate to HighLikely effectiveWater or dilute acidGood
Cu(II)Chloride mediaKerosene/TolueneLower than Zn(II)Likely lower than Zn(II)Water or dilute acidGood

Note: Data for this compound is extrapolated based on the general behavior of tertiary amines.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments in solvent extraction.

Determination of Distribution Coefficient (D) and Extraction Percentage (%E)

Objective: To quantify the efficiency of an extractant in transferring a metal ion from an aqueous phase to an organic phase.

Materials:

  • Aqueous solution containing the metal ion of known concentration.

  • Organic solution containing the extractant (e.g., this compound) in a suitable diluent (e.g., kerosene, toluene).

  • Separatory funnels.

  • Shaker or vortex mixer.

  • pH meter.

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES).

  • Acids and bases for pH adjustment (e.g., HCl, H₂SO₄, NaOH).

Procedure:

  • Prepare a series of aqueous solutions with a known concentration of the target metal ion.

  • Adjust the pH of the aqueous solutions to desired values using appropriate acids or bases.

  • In a separatory funnel, mix equal volumes of the aqueous phase and the organic phase (e.g., 20 mL of each).

  • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) and the concentration of the metal ion extracted into the organic phase ([M]org) using a suitable analytical technique.

  • Calculate the Distribution Coefficient (D) using the formula: D = [M]org / [M]aq

  • Calculate the Extraction Percentage (%E) using the formula: %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Stripping of Metal Ions from the Loaded Organic Phase

Objective: To recover the extracted metal ion from the organic phase and regenerate the extractant.

Materials:

  • Loaded organic phase containing the metal-extractant complex.

  • Stripping solution (e.g., dilute acid, base, or a complexing agent).

  • Separatory funnels.

  • Shaker or vortex mixer.

  • Analytical instrument for metal ion concentration measurement.

Procedure:

  • Take a known volume of the loaded organic phase.

  • In a separatory funnel, mix the loaded organic phase with a specific volume of the stripping solution.

  • Shake the funnel for a sufficient time to allow for the transfer of the metal ion from the organic phase to the stripping solution.

  • Allow the phases to separate.

  • Separate the two phases.

  • Determine the concentration of the metal ion in the stripping solution.

  • Calculate the stripping efficiency as the percentage of the metal ion recovered from the loaded organic phase.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for solvent extraction and stripping processes.

Solvent_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase Preparation cluster_Organic_Phase Organic Phase Preparation cluster_Extraction Extraction Process cluster_Analysis1 Analysis A1 Prepare Aqueous Solution (Metal Ion) A2 Adjust pH A1->A2 E1 Mix Aqueous and Organic Phases A2->E1 O1 Prepare Organic Solution (Extractant + Diluent) O1->E1 E2 Shake to Equilibrium E1->E2 E3 Phase Separation E2->E3 AN1 Analyze Metal Concentration in Aqueous Phase E3->AN1 AN2 Analyze Metal Concentration in Organic Phase E3->AN2 D_calc D_calc AN1->D_calc Calculate D and %E AN2->D_calc Calculate D and %E

Caption: Workflow for determining extraction efficiency.

Stripping_Workflow cluster_Loaded_Organic Loaded Organic Phase cluster_Stripping_Solution Stripping Solution Preparation cluster_Stripping Stripping Process cluster_Analysis2 Analysis LO1 Organic Phase with Extracted Metal S1 Mix Loaded Organic and Stripping Solution LO1->S1 SS1 Prepare Stripping Agent (e.g., Dilute Acid) SS1->S1 S2 Shake to Equilibrium S1->S2 S3 Phase Separation S2->S3 AN3 Analyze Metal Concentration in Stripping Solution S3->AN3 AN4 Analyze Residual Metal in Organic Phase S3->AN4 SE_calc SE_calc AN3->SE_calc Calculate Stripping Efficiency AN4->SE_calc Calculate Stripping Efficiency

Caption: Workflow for the metal stripping process.

Logical Relationship in Solvent Extraction

The choice of extractant and experimental conditions is governed by the chemical properties of the metal ion and the desired separation.

Logical_Relationship cluster_Factors Influencing Factors cluster_Performance Performance Metrics F1 Metal Ion Properties (Charge, Size, Coordination) P1 Distribution Coefficient (D) F1->P1 P3 Selectivity (β) F1->P3 F2 Aqueous Phase pH F2->P1 P2 Extraction Percentage (%E) F2->P2 F3 Extractant Structure (e.g., this compound) F3->P1 F3->P3 F4 Diluent Polarity F4->P1 F5 Temperature F5->P1 P1->P2 P1->P3 P4 Stripping Efficiency

Caption: Factors influencing extraction performance.

Conclusion

While direct experimental data for this compound is not extensively available, its structural similarity to other tertiary amines suggests it would be a viable extractant for various metal ions, particularly in systems where selective separation is required. Its performance is anticipated to be comparable to other tertiary amines, with selectivity influenced by the specific metal and aqueous phase conditions. For researchers considering this compound, it is recommended to perform initial screening experiments following the protocols outlined in this guide to determine its efficacy for their specific separation needs and to establish optimal extraction parameters. Further research is warranted to fully characterize the extraction behavior of this compound and to generate a comprehensive dataset for direct comparison with established commercial extractants.

A Comparative Analysis of Solute Liquid-Gas Activity with N,N-Dibutyl-2-ethylhexylamine and Other Amine Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate solvent is critical in processes involving gas-liquid interactions, such as gas absorption, stripping, and in various stages of chemical synthesis and drug formulation. Amine-based solvents are of particular interest due to their ability to interact with and solubilize various gases. This guide provides a comparative analysis of the solute liquid-gas activity of N,N-Dibutyl-2-ethylhexylamine in the context of other common amine solvents.

A Note on Data Availability: As of the latest literature review, specific experimental data on the solute liquid-gas activity for this compound is not publicly available. Therefore, this guide will provide a comparative framework based on the known properties of structurally similar amines and different amine classes. The data presented for this compound are qualitative estimations based on chemical principles and should be confirmed by experimental validation.

Comparative Analysis of Amine Solvents

The liquid-gas activity of a solute in an amine solvent is influenced by several factors, including the amine's structure (primary, secondary, tertiary), steric hindrance, molecular weight, and the resulting physical properties like viscosity and boiling point.

Table 1: Comparison of Physicochemical Properties of Different Amine Classes

PropertyPrimary Amines (e.g., Monoethanolamine - MEA)Secondary Amines (e.g., Diethanolamine - DEA)Tertiary Amines (e.g., Methyldiethanolamine - MDEA)Sterically Hindered Amines (e.g., 2-Amino-2-methyl-1-propanol - AMP)
Reaction with CO₂ Forms stable carbamatesForms less stable carbamatesNo direct carbamate formation; acts as a baseCarbamate stability is low due to steric hindrance
CO₂ Loading Capacity Typically lower (around 0.5 mol CO₂/mol amine)ModerateHigher (can approach 1.0 mol CO₂/mol amine)Higher
Reaction Kinetics FastModerateSlowModerate to Fast
Heat of Absorption HighHighLowModerate to Low
Solvent Regeneration Energy HighHighLowModerate to Low
Volatility HighModerateLowModerate
Viscosity LowModerateLowModerate

Table 2: Estimated Properties of this compound and Comparison with Standard Amines

Amine SolventMolecular Weight ( g/mol )Boiling Point (°C)CO₂ Loading Capacity (mol CO₂/mol amine) (Estimated)Reaction Kinetics (Estimated)
This compound ~257.5> 250 (estimated)High (~1.0)Slow
Monoethanolamine (MEA)61.08170~0.5Fast
Diethanolamine (DEA)105.14269~0.5-0.7Moderate
Methyldiethanolamine (MDEA)119.16247~1.0Slow

This compound is a tertiary amine with significant steric bulk from the two butyl groups and the 2-ethylhexyl group. This structure is expected to result in a high boiling point and low volatility.[1] Like other tertiary amines, it would not react directly with CO₂ to form a carbamate but would facilitate the formation of bicarbonate, leading to a theoretically high CO₂ loading capacity.[2] However, the steric hindrance might also slow down the absorption kinetics.

Experimental Protocols

Accurate measurement of solute liquid-gas activity is crucial for solvent selection and process design. The following are detailed methodologies for key experiments.

Volumetric Method for Gas Solubility Measurement

This method involves bringing a known volume of liquid into contact with a known volume of gas at a specific temperature and pressure. The change in the gas volume after equilibrium is reached allows for the determination of the amount of gas dissolved.[3]

Apparatus:

  • Equilibrium vessel with a magnetic stirrer

  • Gas burette (piston-cylinder arrangement)

  • Pressure transducer

  • Temperature-controlled water bath

  • Vacuum pump

Procedure:

  • Evacuate the entire apparatus.

  • Introduce a precisely weighed amount of the degassed amine solvent into the equilibrium vessel.

  • Immerse the equilibrium vessel in the temperature-controlled water bath and allow it to reach thermal equilibrium.

  • Introduce the solute gas into the gas burette at a known pressure.

  • Slowly introduce the gas into the equilibrium vessel while vigorously stirring the solvent.

  • Monitor the pressure within the equilibrium vessel. Equilibrium is reached when the pressure remains constant over time.

  • The volume of gas dissolved is determined from the change in volume in the gas burette, corrected for the vapor pressure of the solvent.

ExperimentalWorkflow_Volumetric cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Evacuate Evacuate Apparatus Degas Degas Solvent Evacuate->Degas Weigh Weigh Solvent Degas->Weigh IntroduceSolvent Introduce Solvent to Vessel Weigh->IntroduceSolvent EquilibrateTemp Thermal Equilibration IntroduceSolvent->EquilibrateTemp Contact Contact Gas and Solvent EquilibrateTemp->Contact IntroduceGas Introduce Gas to Burette IntroduceGas->Contact Stir Stir Vigorously Contact->Stir Monitor Monitor Pressure Stir->Monitor Calculate Calculate Dissolved Volume Monitor->Calculate

Fig. 1: Workflow for Volumetric Gas Solubility Measurement.
Gas Chromatography (GC) Method for Henry's Law Constant Determination

Gas-liquid chromatography can be used to determine the infinite-dilution activity coefficients or Henry's constants of volatile solutes in a non-volatile solvent.

Apparatus:

  • Gas chromatograph with a thermal conductivity detector (TCD)

  • Packed column containing the amine solvent as the stationary phase on a solid support

  • Carrier gas (e.g., Helium)

  • Syringe for solute injection

Procedure:

  • Pack a GC column with a solid support coated with a known amount of the this compound solvent.

  • Install the column in the GC oven and set the desired temperature.

  • Establish a constant flow of the carrier gas.

  • Inject a small, known amount of the solute gas into the injection port.

  • Record the chromatogram. The time it takes for the solute to travel through the column (retention time) is measured.

  • The Henry's Law constant can be calculated from the retention time, the amount of solvent in the column, the carrier gas flow rate, and other system parameters.

Logical Relationships and Expected Performance

The molecular structure of this compound suggests a set of interrelated properties that will define its performance as a solvent for gas-liquid applications.

LogicalRelationships cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Performance Characteristics Structure This compound (Tertiary, High MW, Branched) HighBP High Boiling Point Structure->HighBP High MW LowVol Low Volatility Structure->LowVol High MW HighVisc High Viscosity (Expected) Structure->HighVisc Large Alkyl Groups LowPolarity Lower Polarity (vs. Alkanolamines) Structure->LowPolarity Large Alkyl Groups HighCap High Gas Loading Capacity (Bicarbonate Formation) Structure->HighCap Tertiary Amine SlowKin Slow Reaction Kinetics Structure->SlowKin Steric Hindrance LowLoss Low Solvent Loss LowVol->LowLoss LowRegen Low Regeneration Energy HighCap->LowRegen

Fig. 2: Expected Properties of this compound.

Conclusion

While a direct quantitative comparison is hampered by the lack of experimental data for this compound, a qualitative analysis based on its molecular structure provides valuable insights. As a sterically hindered, high molecular weight tertiary amine, it is expected to exhibit low volatility and a high theoretical gas loading capacity, which are desirable properties for a solvent. However, its potentially high viscosity and slow reaction kinetics would need to be carefully considered and likely addressed, for instance, by blending with a kinetic promoter. The experimental protocols detailed in this guide provide a roadmap for obtaining the necessary data to perform a rigorous evaluation of this compound for specific applications in research and development.

References

Safety Operating Guide

Proper Disposal of N,N-Dibutyl-2-ethylhexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of N,N-Dibutyl-2-ethylhexylamine (also known as Bis(2-ethylhexyl)amine) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes and call a physician.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[1][3]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth and have the person drink a couple of glasses of water. Seek immediate medical attention.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for risk assessment and handling.

PropertyValueReference
Acute Toxicity
LD50 Dermal (Rabbit)956 mg/kg[1]
Aquatic Toxicity
EC50 (Daphnia magna, 48h)2.2 mg/L[1]
NOEC (Daphnia magna, 21d)0.069 mg/L[1]
Environmental Fate
Biodegradability (aerobic)40 - 50% (Not readily biodegradable)[1]
Transport Information
UN Number2922[1]
Hazard Class8 (Corrosive), Sub-risk 6.1 (Toxic)[1]
Packing GroupII[1]
Marine PollutantYes[1]
Proper Shipping NameCorrosive liquids, toxic, n.o.s. (2-Ethyl-N-(2-ethylhexyl)-1- hexanamine)[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled as hazardous waste. Due to its toxicity to aquatic life, it must not be discharged into drains or the environment.[1][2]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container:

    • Obtain a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tightly closing lid.

    • The original product container can be used if it is properly re-labeled as waste.[1]

  • Label the Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and identify the contents: "this compound".

    • Include hazard pictograms for "Corrosive," "Toxic," and "Hazardous to the Aquatic Environment."

  • Waste Collection:

    • Carefully transfer waste this compound into the designated container using a funnel.

    • Do not mix this chemical with other waste streams.[1]

    • Keep the container closed at all times, except when adding waste.[1][3]

  • Handling Contaminated Materials:

    • Any materials used for spill cleanup (e.g., absorbent pads, Chemizorb®) must be collected and placed in a sealed bag or container, also labeled as hazardous waste.[1]

    • Uncleaned or empty containers must be treated as the product itself and disposed of through the same hazardous waste stream.[1]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][2]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[3][4]

  • Arrange for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • All waste must be disposed of at an approved waste disposal plant in accordance with local, state, and national regulations.[1][3]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Waste Generated: This compound container Select a compatible, properly labeled hazardous waste container start->container segregate Segregate Waste: Do NOT mix with other chemicals container->segregate transfer Transfer waste into container (Keep container closed) segregate->transfer storage Store securely in a designated satellite accumulation area transfer->storage ehs_contact Contact EHS or licensed waste disposal contractor storage->ehs_contact disposal Final Disposal at an approved facility ehs_contact->disposal

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,N-Dibutyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N,N-Dibutyl-2-ethylhexylamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] The substance causes severe skin burns and serious eye damage.[1][2][3] It is also recognized as being very toxic to aquatic life, with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[1][2]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4[2][3]
Acute Dermal ToxicityCategory 3[2][3]
Acute Inhalation ToxicityCategory 3[2]
Skin Corrosion/IrritationCategory 1B[2][3]
Serious Eye Damage/IrritationCategory 1[2][3]
Chronic Aquatic ToxicityCategory 1[2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All handling of this compound should occur within a chemical fume hood.[3][4] Engineering controls, such as adequate ventilation and the use of explosion-proof equipment, must be in place.[4] Eyewash stations and safety showers must be readily accessible near the workstation.[4][5]

Protection TypeRequired EquipmentSpecifications and Regulations
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles and a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure. Long-sleeved clothing is required.Wear compatible chemical-resistant gloves.[6] Always inspect gloves before use and use proper removal techniques.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.For large-scale use or in emergencies, a full-facepiece airline respirator in positive pressure mode is recommended.[3][4]

Glove Selection Guidance:

Glove MaterialGeneral Recommendation for Amines/Corrosives
Butyl RubberOften recommended for its high resistance to corrosive acids, bases, and ketones.[7]
NeopreneProvides good resistance to a broad range of chemicals.
Nitrile RubberSuitable for incidental splash protection; not for immersion or prolonged contact.[8][9]
Natural Rubber (Latex)Generally offers poor resistance to many organic solvents and chemicals.
Operational and Handling Protocol

Adherence to a strict handling protocol is essential to minimize risk.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Have spill containment materials readily available.

  • Handling:

    • Work exclusively within a designated chemical fume hood.[3][4]

    • Avoid all direct contact with the chemical. Do not get it in eyes, on skin, or on clothing.[4][10]

    • Do not breathe mist, vapors, or spray.[3][4]

    • Use non-sparking tools and take precautionary measures against static discharge.[4][10]

    • Keep the container tightly closed when not in use.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

    • Remove and decontaminate or dispose of all contaminated clothing immediately.[1][5] Wash contaminated clothing before reuse.[1]

Emergency and Spill Response

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with water or shower for at least 15 minutes.[1][4] Seek immediate medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][4] Immediately call a poison center or doctor.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][4] Call a physician or poison control center immediately.[4]

  • Spill: Evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[3][4] Do not allow the chemical to enter drains or waterways.[2]

Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Containment: Collect all waste material, including contaminated absorbents and PPE, in a suitable, clearly labeled, and closed container.[1][4] Do not mix with other waste streams.[1]

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids and strong oxidizing agents.[4]

  • Disposal: Arrange for disposal through an approved hazardous waste disposal company.[1][2] Handle uncleaned containers as if they still contain the product.[1]

Visual Workflows

The following diagrams illustrate key safety and disposal workflows.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning start Task: Handle This compound risk_assessment Conduct Risk Assessment start->risk_assessment sds Consult Safety Data Sheet (SDS) risk_assessment->sds engineering Confirm Engineering Controls (Fume Hood, Ventilation) sds->engineering eye_face Select & Don: - Chemical Goggles - Face Shield engineering->eye_face gloves Select & Don: - Chemically Resistant Gloves (e.g., Butyl Rubber) engineering->gloves clothing Select & Don: - Lab Coat - Long-Sleeved Clothing engineering->clothing respiratory Select & Don: - Approved Respirator (As per risk assessment) engineering->respiratory proceed Proceed with Handling eye_face->proceed gloves->proceed clothing->proceed respiratory->proceed

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Protocol start Chemical Handling Complete waste_gen Waste Generated: - Unused Chemical - Contaminated PPE - Contaminated Labware start->waste_gen collect Collect Waste in Designated Container waste_gen->collect label_waste Securely Close and Label Container as Hazardous Waste collect->label_waste segregate Store in Segregated, Ventilated Area label_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs disposal Arrange Pickup by Approved Waste Contractor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal Plan for this compound Waste.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N,N-Dibutyl-2-ethylhexylamine
Reactant of Route 2
Reactant of Route 2
N,N-Dibutyl-2-ethylhexylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.